molecular formula C10H5Cl3N2O3 B1237052 Pyrrolomycin E CAS No. 87376-16-7

Pyrrolomycin E

Cat. No.: B1237052
CAS No.: 87376-16-7
M. Wt: 307.5 g/mol
InChI Key: SGEOBHBCFXDBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol has been reported in Streptomyces vitaminophilus with data available.
from Actinosporangium vitaminophilum SF-2080;  RN from CA;  structure given in first source

Properties

IUPAC Name

2,4-dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2O3/c11-4-1-5(10(16)6(12)2-4)9-7(15(17)18)3-8(13)14-9/h1-3,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOBHBCFXDBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C=C(N2)Cl)[N+](=O)[O-])O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236318
Record name Pyrrolomycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87376-16-7
Record name Pyrrolomycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087376167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolomycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyrrolomycin E discovery from Actinosporangium vitaminophilum

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of the Isolation, Biosynthesis, and Biological Activity of a Halogenated Pyrrole Antibiotic from Actinosporangium vitaminophilum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolomycins are a family of halogenated polyketide antibiotics produced by various actinomycetes, including species of Actinosporangium and Streptomyces.[1] These compounds are of significant interest to the scientific community due to their potent biological activities, which include antibacterial, antifungal, and insecticidal properties. A key member of this family, Pyrrolomycin E, was discovered from the fermentation broth of Actinosporangium vitaminophilum (formerly Streptomyces vitaminophilus).[2][3] Structurally, this compound is characterized by a chlorinated pyrrole nucleus linked to a dichlorophenol moiety.[4] This technical guide provides an in-depth overview of the discovery, biosynthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field of natural product drug discovery.

Discovery and Isolation of this compound

This compound was first reported as a new member of the pyrrolomycin family of antibiotics, alongside Pyrrolomycins C and D, isolated from Actinosporangium vitaminophilum SF-2080.[3][5] The isolation of these compounds was achieved through a series of chromatographic techniques.

Fermentation and Extraction

The production of pyrrolomycins, including this compound, is achieved through submerged fermentation of Actinosporangium vitaminophilum. The general workflow for fermentation and extraction is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Seed Medium with A. vitaminophilum B Incubation of Seed Culture (28°C, 48h) A->B C Inoculation of Production Medium B->C D Production Fermentation (28°C, 120h) C->D E Centrifugation of Fermentation Broth D->E Harvest F Separation of Mycelial Cake and Supernatant E->F G Ethyl Acetate Extraction of Mycelial Cake and Supernatant F->G H Drying and Concentration of Ethyl Acetate Extracts G->H I Chromatography on Basic Alumina Column H->I Crude Extract J Isolation of this compound I->J

Fig. 1: General workflow for the fermentation and extraction of this compound.
Structure Elucidation

The structure of this compound was determined to be 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole through spectroscopic analysis.[4] While the original publication provides limited detail on the specific data, structure elucidation of novel compounds typically involves a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques), and Infrared (IR) spectroscopy.

Biosynthesis of this compound

The biosynthesis of pyrrolomycins in Actinosporangium vitaminophilum has been investigated through the cloning and characterization of the pyrrolomycin biosynthetic gene cluster (pyr).[1][2] Sequencing of approximately 56 kb of A. vitaminophilum DNA revealed 35 open reading frames (ORFs) potentially involved in the biosynthesis of these compounds.[1][2] The pyr gene cluster shows significant similarity to the biosynthetic gene cluster of pyoluteorin, another structurally related antibiotic.[2]

The Pyrrolomycin Biosynthetic Gene Cluster

The table below summarizes the putative functions of some of the identified ORFs in the pyr gene cluster of Actinosporangium vitaminophilum.

GenePutative Function
pyrAType I polyketide synthase
pyrBThioesterase
pyrCHalogenase
pyrDAcyl-CoA dehydrogenase
pyrEEnoyl-CoA hydratase/isomerase
pyrF3-hydroxyacyl-CoA dehydrogenase
pyrGAcyl-CoA synthetase
pyrHTranscriptional regulator
pyrIABC transporter
pyrJNitrate reductase
pyrKNitrite reductase

This table is a simplified representation based on homologous gene functions and further detailed characterization of each enzyme is required.

Hypothetical Biosynthetic Pathway

Based on the identified genes and the structure of this compound, a hypothetical biosynthetic pathway can be proposed. The pathway likely initiates with a polyketide synthase-mediated assembly of a polyketide chain, which then undergoes cyclization to form the pyrrole ring. Subsequent tailoring steps, including halogenation and nitration, lead to the final structure of this compound. The presence of genes encoding for a nitrate and nitrite reductase suggests that the nitro group is derived from nitrate.[2]

G cluster_pathway Hypothetical Biosynthetic Pathway of this compound Proline Proline Intermediate1 Cyclized Pyrrole Intermediate Proline->Intermediate1 Polyketide_Chain Polyketide Chain (from Acetate/Malonate) Polyketide_Chain->Intermediate1 Intermediate2 Chlorinated Intermediate Intermediate1->Intermediate2 Halogenation (pyrC) Intermediate3 Hydroxylated Intermediate Intermediate2->Intermediate3 Hydroxylation Pyrrolomycin_E This compound (Nitrated Intermediate) Intermediate3->Pyrrolomycin_E Nitration (pyrJ, pyrK)

Fig. 2: A simplified hypothetical biosynthetic pathway for this compound.

Experimental Protocols

This section provides a more detailed description of the key experimental methodologies used in the discovery and characterization of this compound.

Fermentation of Actinosporangium vitaminophilum
  • Seed Culture Preparation: A frozen mycelial suspension of A. vitaminophilum is used to inoculate 100 mL of seed medium. The composition of the seed medium is critical and should be optimized for the specific strain. The culture is incubated at 28°C for 48 hours with shaking at 250 rpm.[6]

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., 5 x 200 mL). The production fermentation is carried out for 120 hours under the same temperature and agitation conditions.[6]

Isolation and Purification of this compound
  • Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. Both the mycelial cake and the supernatant are extracted three times with an equal volume of ethyl acetate. The ethyl acetate extracts are combined.[6]

  • Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then concentrated in vacuo to yield a crude extract.[6]

  • Chromatography: The crude extract is dissolved in a minimal amount of methanol and subjected to chromatography on a basic alumina column.[3] Elution with a suitable solvent gradient allows for the separation of the different pyrrolomycins.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC. A C18 column is typically used with a methanol-water gradient containing 1% acetic acid.[1]

Cloning of the Pyrrolomycin Biosynthetic Gene Cluster

G cluster_cloning Gene Cluster Cloning Workflow A Genomic DNA Isolation from A. vitaminophilum B Partial Digestion of Genomic DNA A->B C Ligation into Cosmid Vector B->C D Packaging into Lambda Phage C->D E Transduction of E. coli D->E F Creation of Cosmid Library E->F G Screening of Library with a Halogenase Gene Probe F->G H Identification of Positive Clones G->H I Sequencing and Assembly of the Gene Cluster H->I

Fig. 3: Experimental workflow for cloning the pyrrolomycin biosynthetic gene cluster.
  • Cosmid Library Construction: High-molecular-weight genomic DNA is isolated from A. vitaminophilum. This DNA is partially digested with a restriction enzyme and ligated into a suitable cosmid vector (e.g., pOJ446). The ligated DNA is then packaged into lambda phage particles and used to transduce E. coli to create a cosmid library.

  • Library Screening: The cosmid library is screened using a labeled DNA probe. For the pyr cluster, a probe derived from a conserved region of a halogenase gene was successfully used.[1]

  • Sequencing and Analysis: Cosmid clones that hybridize to the probe are isolated and their inserts are sequenced. The resulting sequences are then assembled and analyzed to identify the ORFs of the biosynthetic gene cluster.[1]

Biological Activity of this compound

This compound exhibits significant biological activity, primarily against Gram-positive bacteria.[3][5] It is reported to be inactive against Gram-negative bacteria.[7] The antibacterial activity of pyrrolomycins is generally attributed to their ability to act as protonophores, which dissipates the proton motive force across the bacterial cell membrane, leading to cell death.

Antibacterial Spectrum

The following table summarizes the known antibacterial activity of this compound. More extensive testing against a wider range of pathogens is required to fully characterize its spectrum of activity.

Bacterial SpeciesActivity
Gram-positive bacteriaActive
Gram-negative bacteriaInactive
FungiNot reported

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the reviewed literature. The activity is described qualitatively.

Conclusion

This compound, a halogenated pyrrole antibiotic from Actinosporangium vitaminophilum, represents a fascinating natural product with potent biological activity. The successful cloning and characterization of its biosynthetic gene cluster have provided valuable insights into the enzymatic machinery responsible for its formation, including the intriguing nitration step. While its primary activity appears to be against Gram-positive bacteria, further investigation into its mechanism of action and potential for derivatization could lead to the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other related natural products.

References

Pyrrolomycin E: A Technical Guide on Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin class of polyhalogenated antibiotics produced by various actinomycete species. These natural products have garnered significant interest within the scientific community due to their potent antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the chemical structure, a plausible synthetic route, and the mechanism of action of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical Structure

The chemical structure of this compound has been determined to be 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole [1]. Its molecular formula is C₁₀H₅Cl₃N₂O₃, and it possesses a molecular weight of 327.52 g/mol . The structure is characterized by a pyrrole ring core substituted with a chloro group at the 5-position and a nitro group at the 3-position. A 3',5'-dichloro-2'-hydroxyphenyl moiety is attached to the 2-position of the pyrrole ring.

PropertyValue
IUPAC Name5-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-1H-pyrrole-3-carbonitrate
Molecular FormulaC₁₀H₅Cl₃N₂O₃
Molecular Weight327.52 g/mol
CAS Number87376-16-7

Proposed Synthesis of this compound

Synthetic Workflow

Pyrrolomycin_E_Synthesis cluster_0 Step 1: 2-Arylpyrrole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection A 1,4-Dicarbonyl Compound C 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole A->C Paal-Knorr Synthesis B 2-(3',5'-dichloro-2'-methoxyphenyl)amine B->C D 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole F 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole D->F Electrophilic Chlorination E N-Chlorosuccinimide (NCS) E->F G 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole I 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)-3-nitropyrrole G->I Electrophilic Aromatic Nitration H Nitrating Agent (e.g., HNO3/H2SO4) H->I J 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)-3-nitropyrrole L This compound J->L Demethylation K Boron Tribromide (BBr3) K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole (Paal-Knorr Synthesis)

  • Reaction Setup: To a solution of a suitable 1,4-dicarbonyl compound (e.g., succinaldehyde) in a protic solvent such as ethanol or acetic acid, add an equimolar amount of 2-amino-4,6-dichlorophenyl methyl ether.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole.

Step 2: Synthesis of 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole (Chlorination)

  • Reaction Setup: Dissolve the 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Reaction Conditions: Cool the solution to 0°C in an ice bath. Add one equivalent of N-chlorosuccinimide (NCS) portion-wise over 30 minutes. Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the residue by column chromatography to afford 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole.

Step 3: Synthesis of 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)-3-nitropyrrole (Nitration)

  • Reaction Setup: In a flask cooled to -10°C, slowly add the chlorinated pyrrole derivative to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (sulfonitric mixture).

  • Reaction Conditions: Maintain the temperature below 0°C and stir the reaction mixture for 1-2 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the nitrated intermediate.

Step 4: Synthesis of this compound (Deprotection)

  • Reaction Setup: Dissolve the nitrated intermediate in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Cool the solution to -78°C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise. Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure, and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria.

OrganismMIC (µg/mL)
Staphylococcus aureus0.1 - 1.0
Bacillus subtilis0.05 - 0.5
Enterococcus faecalis1.0 - 10.0

The primary mechanism of action for pyrrolomycins, including this compound, is the disruption of the bacterial cell membrane's proton gradient. They act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes.

Signaling Pathway: Protonophore Mechanism of Action

Protonophore_Mechanism Periplasm (High H+) Periplasm (High H+) Cytoplasm (Low H+) Cytoplasm (Low H+) PyrE_out This compound (deprotonated) PyrEH_out This compound-H+ (protonated) H_out H+ H_out->PyrE_out Protonation PyrEH_in This compound-H+ (protonated) PyrEH_out->PyrEH_in Diffusion across membrane PyrE_in This compound (deprotonated) PyrE_in->PyrE_out Diffusion back across membrane H_in H+ Dissipation Proton Gradient Dissipation PyrEH_in->PyrE_in Deprotonation Death Bacterial Cell Death Dissipation->Death

References

Pyrrolomycin E as a Protonophore: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycins are a class of potent, halogenated antibiotics known for their broad-spectrum antimicrobial activity. A growing body of evidence has elucidated their primary mechanism of action as protonophores, which uncouple oxidative phosphorylation by dissipating the transmembrane proton motive force. This technical guide focuses on the protonophore activity of Pyrrolomycin E, providing a detailed overview of its proposed mechanism, the experimental methodologies used to characterize this class of compounds, and a comparative analysis of related pyrrolomycins. While direct extensive experimental data for this compound is limited in publicly available literature, its structural similarity to well-characterized analogs like Pyrrolomycin C and D allows for a robust, inferred mechanism of action.

Introduction: The Protonophore Mechanism of Pyrrolomycins

Pyrrolomycins exert their antimicrobial effects by acting as proton carriers, shuttling protons across biological membranes and thereby collapsing the essential proton gradient required for ATP synthesis and other vital cellular processes.[1][2] This uncoupling of oxidative phosphorylation leads to a rapid depletion of cellular energy, ultimately resulting in cell death.[1] The key structural features enabling this activity are a lipophilic backbone that facilitates membrane insertion and a weakly acidic protonatable group.[3]

This compound, with its chlorinated pyrrole and dichlorophenol moieties, is structurally primed to function as a protonophore.[4][5] The hydroxyl group on the phenol ring is the likely site of protonation and deprotonation, facilitating the transport of protons across the lipid bilayer.

Proposed Signaling Pathway of this compound as a Protonophore

The following diagram illustrates the proposed cyclical mechanism of proton transport by this compound across a biological membrane.

PyrrolomycinE_Protonophore_Mechanism cluster_membrane Lipid Bilayer Membrane_Outer Outer Leaflet Intermembrane Space (Low pH) PyrE_Anion_In PyrE⁻ (Anion) Membrane_Outer:f0->PyrE_Anion_In 2. Deprotonation Membrane_Inner Inner Leaflet Cytosol / Mitochondrial Matrix (High pH) PyrE_H_Out PyrE-H (Protonated) Membrane_Inner:f0->PyrE_H_Out 4. Protonation PyrE_H_Out->Membrane_Outer:f0 1. Diffusion PyrE_Anion_In->Membrane_Inner:f0 3. Translocation H_In H⁺ H_Out H⁺

Caption: Proposed protonophore cycle of this compound.

Quantitative Analysis of Pyrrolomycin Activity

Table 1: In Vitro Antibacterial Activity of Pyrrolomycins

Compound Organism MIC (µg/mL) Reference
Pyrrolomycin C Staphylococcus aureus 0.1 [2]
Pyrrolomycin D Staphylococcus aureus 0.05 [2]

| this compound | Gram-positive bacteria | Active |[3] |

Table 2: Mitochondrial Uncoupling Activity of Pyrrolomycins

Compound Parameter Value Organism/System Reference
Pyrrolomycin C Respiration Stimulation (EC50) ~0.1 µM Rat Liver Mitochondria [1]
Pyrrolomycin D Respiration Stimulation (EC50) ~0.3 µM Rat Liver Mitochondria [1]

| Pyrrolomycin D | Membrane Potential Collapse (EC50) | ~0.2 µM | Rat Liver Mitochondria |[1] |

Experimental Protocols for Characterizing Protonophore Activity

The following are detailed methodologies for key experiments used to assess the protonophore mechanism of pyrrolomycins. These protocols are directly applicable to the study of this compound.

Measurement of Bacterial Membrane Potential using DiSC₃(5) Assay

This assay utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial cytoplasmic membrane potential.

Experimental Workflow:

DiSC3_5_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure Harvest Harvest bacterial cells (logarithmic phase) Wash Wash cells with HEPES buffer Harvest->Wash Resuspend Resuspend in HEPES buffer with glucose Wash->Resuspend Add_Dye Add DiSC₃(5) dye to cell suspension Resuspend->Add_Dye Incubate Incubate to allow dye uptake and quenching Add_Dye->Incubate Add_PyrE Add this compound (or control) Incubate->Add_PyrE Measure_Fluorescence Measure fluorescence increase (dequenching) over time Add_PyrE->Measure_Fluorescence

Caption: Workflow for the DiSC₃(5) membrane potential assay.

Detailed Protocol:

  • Cell Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with a buffer such as 5 mM HEPES containing 20 mM glucose (pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).[6]

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of approximately 0.4-2 µM.[7][8] Incubate in the dark at room temperature to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.

  • Compound Addition: Once a stable, quenched fluorescence baseline is achieved, add this compound at various concentrations.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[7] An increase in fluorescence indicates membrane depolarization.

Bilayer Lipid Membrane (BLM) Electrophysiology

This technique directly measures the proton current across an artificial lipid bilayer, providing definitive evidence of protonophore activity.

Experimental Workflow:

BLM_Workflow cluster_setup BLM Setup cluster_measurement Measurement Form_BLM Form a planar lipid bilayer across an aperture Apply_Voltage Apply a constant voltage across the BLM Form_BLM->Apply_Voltage Add_PyrE Add this compound to one or both chambers Apply_Voltage->Add_PyrE Record_Current Record the induced transmembrane current Add_PyrE->Record_Current

Caption: Workflow for BLM electrophysiology to measure proton transport.

Detailed Protocol:

  • BLM Formation: A planar lipid bilayer is formed from a solution of phospholipids (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture in a hydrophobic partition separating two aqueous compartments.[9]

  • Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage and measure the current.

  • Compound Addition: this compound is added to the aqueous solution on one or both sides of the membrane.

  • Current Measurement: The electrical current across the BLM is measured at a constant holding potential. The magnitude of the current is proportional to the rate of proton transport.

Mitochondrial Respiration Assay

This assay measures the rate of oxygen consumption by isolated mitochondria to assess the uncoupling of oxidative phosphorylation.

Experimental Workflow:

Respiration_Workflow cluster_prep Mitochondria Preparation cluster_assay Oxygen Consumption Measurement Isolate_Mito Isolate mitochondria from tissue (e.g., rat liver) Resuspend_Mito Resuspend in respiration buffer Isolate_Mito->Resuspend_Mito Add_Substrate Add respiratory substrate (e.g., succinate) Resuspend_Mito->Add_Substrate Add_Mito Add mitochondria to the Clark-type electrode chamber Add_Substrate->Add_Mito Add_PyrE Add this compound (or control) Add_Mito->Add_PyrE Monitor_O2 Monitor the rate of oxygen consumption Add_PyrE->Monitor_O2

Caption: Workflow for the mitochondrial respiration assay.

Detailed Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as rat liver, using differential centrifugation.[10]

  • Respiration Chamber Setup: Use a Clark-type oxygen electrode in a sealed, thermostatted chamber containing a respiration buffer.[11][12]

  • Assay Initiation: Add a respiratory substrate (e.g., succinate) to the chamber, followed by the isolated mitochondria. This will establish a basal rate of respiration (State 2).

  • Compound Addition: Inject this compound into the chamber. An uncoupler will cause a significant increase in the rate of oxygen consumption (State 4), as the electron transport chain attempts to compensate for the dissipated proton gradient.

Structure-Activity Relationship and Conclusion

The protonophore activity of pyrrolomycins is closely tied to their chemical structure. The presence of electron-withdrawing halogen and nitro groups on the pyrrole and phenyl rings enhances the acidity of the phenolic hydroxyl group, which is crucial for proton transport.[3] The lipophilicity conferred by the halogen atoms also facilitates the molecule's insertion into and transport across the lipid bilayer.[13]

Based on its structure, this compound, which contains a nitro group on the pyrrole ring, is predicted to be a potent protonophore.[4][5] The nitro group is a strong electron-withdrawing group that would increase the acidity of the phenolic proton, likely enhancing its protonophoretic activity.

References

The Antibacterial Spectrum of Pyrrolomycin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin class of polyhalogenated pyrrole antibiotics produced by various Streptomyces species.[1] This class of natural products has garnered significant interest within the scientific community due to its potent antibacterial properties, particularly against Gram-positive pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support further research and drug development efforts.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The available data for this compound is summarized in the table below.

Bacterial StrainMIC (µM)
Staphylococcus aureus 209P JC-15.07
Streptococcus faecalis ATCC 80435.07
Bacillus anthracis5.07
Data sourced from a 2021 study on the pharmaceutical potential of pyrrolomycins.[2]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of an antimicrobial agent like this compound.

1. Preparation of Materials and Reagents:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis, Bacillus anthracis).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for susceptibility testing.

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). The exact concentration should be recorded.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

  • Saline Solution: Sterile 0.85% NaCl solution.

  • McFarland Standard: A 0.5 McFarland turbidity standard is used to standardize the bacterial inoculum.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using CAMHB. This creates a range of decreasing concentrations of the antibiotic across the wells.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

    • Sterility Control: A well containing only CAMHB to ensure no contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, the plate is examined visually for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Mandatory Visualization

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start: Obtain Pure Bacterial Culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of This compound in 96-Well Plate prep_antibiotic->serial_dilution serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (35-37°C, 16-20h) controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: Mechanism of Action of Pyrrolomycins

Pyrrolomycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_exterior Exterior cluster_cytoplasm Cytoplasm Pyr_out This compound (P⁻) Pyr_H_out This compound-H (PH) Pyr_H_in This compound-H (PH) Pyr_H_out->Pyr_H_in Diffusion across membrane H_out H⁺ H_out->Pyr_out Protonation Pyr_in This compound (P⁻) Pyr_in->Pyr_out Electrophoretic return H_in H⁺ Pyr_H_in->Pyr_in Deprotonation proton_gradient Disruption of Proton Motive Force H_in->proton_gradient atp_depletion ATP Synthesis Inhibition proton_gradient->atp_depletion transport_inhibition Nutrient Transport Inhibition proton_gradient->transport_inhibition cell_death Bacterial Cell Death atp_depletion->cell_death transport_inhibition->cell_death

Caption: Conceptual diagram of the protonophore mechanism of action for this compound.

Conclusion

This compound demonstrates notable antibacterial activity against a range of Gram-positive bacteria. Its mechanism of action as a protonophore, disrupting the essential proton motive force of the bacterial cell membrane, represents a compelling target for the development of novel antibacterial agents.[3] The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound and the broader class of pyrrolomycin antibiotics in an era of increasing antimicrobial resistance.

References

An In-depth Technical Guide on the Isolation and Purification of Pyrrolomycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Pyrrolomycin E, a chlorinated nitropyrrole antibiotic. The procedures outlined are based on established scientific literature and are intended to offer a detailed framework for researchers engaged in the study and development of this potent antimicrobial compound.

Introduction

This compound is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites produced by various actinomycete species. First identified from the fermentation broth of Actinosporangium vitaminophilum SF-2080, this compound, along with its congeners, exhibits significant activity against Gram-positive bacteria. Structurally, it is characterized as 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole. This guide details the necessary steps from microbial fermentation to the recovery of purified this compound.

Fermentation of Actinosporangium vitaminophilum

The production of this compound begins with the cultivation of Actinosporangium vitaminophilum. The following protocol is adapted from established methods for the fermentation of this microorganism to produce pyrrolomycins.

Experimental Protocol:
  • Culture Maintenance: Actinosporangium vitaminophilum (e.g., ATCC 31673) is maintained as frozen mycelial suspensions in a sterile 20% glycerol solution to ensure culture viability.

  • Seed Culture Preparation: A seed medium (100 ml) is inoculated from the frozen mycelial stock. The culture is then incubated at 28°C for 48 hours with agitation at 250 rpm.

  • Production Fermentation: The seed culture (10 ml) is used to inoculate fresh production medium (5 x 200 ml). The production fermentation is carried out for 120 hours under the same temperature and agitation conditions.[1]

Extraction of Pyrrolomycins

Following fermentation, the pyrrolomycins, including this compound, are extracted from both the fermentation broth and the mycelia.

Experimental Protocol:
  • Broth Extraction: The clarified fermentation broth is extracted three times with an equal volume of ethyl acetate to recover the extracellular pyrrolomycins.[1]

  • Mycelial Extraction: The collected mycelia are suspended in a sufficient volume of 50% aqueous acetone and stirred for 1 hour. This suspension is then filtered, and the acetone is removed from the filtrate under reduced pressure (in vacuo). The resulting aqueous residue is subsequently extracted three times with ethyl acetate.[1]

  • Pooling and Concentration: The ethyl acetate extracts from both the broth and the mycelia are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield a crude extract containing a mixture of pyrrolomycins.[1]

Purification of this compound

The final and most critical stage is the purification of this compound from the crude extract. This is achieved through column chromatography.

Experimental Protocol:
  • Chromatographic Matrix: A chromatography column is packed with basic alumina.[2]

  • Sample Application: The crude pyrrolomycin extract is dissolved in a minimal amount of a suitable solvent and applied to the head of the basic alumina column.

  • Elution: The separation of this compound from other members of the pyrrolomycin family, such as Pyrrolomycins C and D, is achieved by eluting the column with a solvent system of increasing polarity. While the specific solvent system and gradient are not detailed in the primary literature, a typical approach would involve starting with a non-polar solvent (e.g., hexane or chloroform) and gradually introducing a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Eluted fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing this compound.

Data Presentation

While specific quantitative data for the isolation and purification of this compound are not extensively reported in the available literature, the following tables provide a summary of the known physicochemical and spectroscopic properties to aid in its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₅Cl₃N₂O₃[]
Molecular Weight320.52 g/mol Calculated
AppearanceYellow solid (inferred)
SolubilitySoluble in organic solvents such as acetone, dioxane, ethyl acetate, and lower alcohols. Sparingly soluble in aqueous media. (Inferred from properties of other pyrrolomycins)

Table 2: Spectroscopic Data for this compound Structure Elucidation

Spectroscopic MethodObservationReference
Mass SpectrometryData used to confirm the molecular weight and elemental composition.[2]
Magnetic Resonance SpectroscopyData used to determine the chemical structure as 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole.[2]

Visualization of the Isolation and Purification Workflow

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.

Pyrrolomycin_E_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Actinosporangium vitaminophilum Culture B Seed Culture (48h, 28°C, 250 rpm) A->B C Production Fermentation (120h, 28°C, 250 rpm) B->C D Centrifugation (pH 7.0) C->D E Fermentation Broth D->E F Mycelia D->F G Ethyl Acetate Extraction E->G H Aqueous Acetone Extraction F->H I Combined Crude Extract G->I H->I J Basic Alumina Column Chromatography I->J K Fraction Collection & Analysis (TLC/HPLC) J->K L Pure this compound K->L M Spectroscopic Analysis (MS, NMR) L->M

Caption: Workflow for the isolation and purification of this compound.

This guide provides a foundational understanding of the processes involved in obtaining pure this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols: Pyrrolomycin E Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycins are a class of polyhalogenated antimicrobial agents produced by various species of Actinosporangium and Streptomyces.[1] These natural products have demonstrated potent activity, particularly against Gram-positive bacteria.[1][2][3] The mechanism of action for pyrrolomycins involves acting as protonophores, which disrupt the proton gradient across the bacterial cell membrane, leading to membrane depolarization and ultimately, cell death.[2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pyrrolomycin E, a member of this promising class of antibiotics. The MIC is a critical parameter for evaluating the potency of an antimicrobial agent and is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Data Presentation: MIC of Pyrrolomycin Analogs

The following table summarizes the reported MIC values for various pyrrolomycin compounds against different bacterial strains. This data is essential for comparative analysis and for establishing expected ranges in experimental work.

CompoundOrganismMIC (µM)
Pyrrolomycin AStaphylococcus aureus 209P JC-117.29
Pyrrolomycin BStaphylococcus aureus 209P JC-10.56
Pyrrolomycin CStaphylococcus aureus 209P JC-10.61
Pyrrolomycin DStaphylococcus aureus 209P JC-1≤0.069
Pyrrolomycin AEscherichia coli NIHJ JC-269.1
Pyrrolomycin BEscherichia coli NIHJ JC-235.11
Pyrrolomycin DEscherichia coli NIHJ JC-234.78
Pyrrolomycin CGram-negative pathogensInactive
This compoundGram-negative pathogensInactive

Data compiled from existing research literature.[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the widely accepted broth microdilution method and is designed to determine the MIC of this compound against a target bacterial strain.

1. Materials

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Target bacterial strain(s) (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • Plate reader (optional, for quantitative analysis)

2. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select a single, well-isolated colony of the target bacterium.

  • Inoculate the colony into a tube containing 3-5 mL of CAMHB.

  • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically indicated by turbidity matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

  • Typically, for a starting concentration of 64 µg/mL, add 100 µL of CAMHB to wells 2 through 12 of a single row.

  • Add 200 µL of the 64 µg/mL this compound solution to well 1.

  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution process down to well 10.

  • Discard 100 µL from well 10 to maintain a final volume of 100 µL in each well.

  • Well 11 should serve as a growth control (containing only the bacterial inoculum and no antibiotic).

  • Well 12 should serve as a sterility control (containing only media).

4. Inoculation and Incubation

  • Add 100 µL of the prepared bacterial inoculum (from step 2.4) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.

  • The final concentrations of this compound will range from 32 µg/mL down to 0.06 µg/mL.

  • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

5. Determination of MIC

  • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

  • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start bacterial_culture Bacterial Culture (Log Phase) start->bacterial_culture pyrrolomycin_stock This compound Stock Solution start->pyrrolomycin_stock inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution of This compound pyrrolomycin_stock->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination end End mic_determination->end

Caption: Workflow for the this compound MIC Assay.

Pyrrolomycin_Mechanism cluster_membrane Bacterial Cell Membrane Pyrrolomycin Pyrrolomycin H_out H+ Pyrrolomycin->H_out Binds H+ H_in H+ Membrane_Potential Proton Gradient (Δp) H_in->Membrane_Potential Dissipates H_out->H_in Translocates H+ across membrane ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Inhibits ATP ATP ATP_Synthase->ATP Blocks Production

Caption: Mechanism of Action of Pyrrolomycins.

References

Application Notes and Protocols for Testing Pyrrolomycin E Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Pyrrolomycins, a class of halogenated pyrrole antibiotics, have demonstrated promising activity against planktonic bacteria. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of Pyrrolomycin E's efficacy against bacterial biofilms, particularly those formed by Staphylococcus aureus. The methodologies described herein cover the determination of biofilm inhibition, disruption of pre-formed biofilms, and quantification of biofilm biomass and cell viability. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols can be applied to generate such data. This document also presents available data for other related pyrrolomycin compounds to serve as a reference.

Data Presentation: Anti-Biofilm Activity of Pyrrolomycins

The following tables summarize the available quantitative data for various pyrrolomycin compounds against Staphylococcal biofilms. These values can serve as a benchmark when evaluating the activity of this compound.

Table 1: Biofilm Inhibition by Various Pyrrolomycins against Staphylococcus aureus

CompoundConcentrationPercent Inhibition (%)Bacterial Strain(s)
Pyrrolomycin C1.5 µg/mLInactive to ~78.5%S. aureus ATCC 29213, ATCC 25923, 657, 702
Pyrrolomycin D1.5 µg/mL~70-79.5%S. aureus ATCC 29213, ATCC 25923, 657, 702
Pyrrolomycin F11.5 µg/mL~68.3-87%S. aureus ATCC 29213, ATCC 25923, 657, 702
Pyrrolomycin F2a1.5 µg/mL~75.3-84%S. aureus ATCC 29213, ATCC 25923, 657, 702
Pyrrolomycin F2b1.5 µg/mL~75.8-81%S. aureus ATCC 29213, ATCC 25923, 657, 702
Pyrrolomycin F31.5 µg/mL~76.5-85.6%S. aureus ATCC 29213, ATCC 25923, 657, 702
Pyrrolomycin F30.045 µg/mL>50%Not specified

Data compiled from multiple sources.[1][2]

Table 2: Activity of a Novel Fluorinated Pyrrolomycin 4 against Staphylococcus aureus

ParameterConcentration
Minimum Inhibitory Concentration (MIC)73 ng/mL
Minimum Bactericidal Concentration (MBC)4 µg/mL
Staphylococcal-associated biofilm killing concentration8 µg/mL

[3][4][[“]]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is designed to determine the minimum concentration of this compound required to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C.

    • Dilute the overnight culture in TSBG to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound in TSBG directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria in TSBG without this compound) and a negative control (TSBG only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 24 hours under static conditions.

  • Quantification of Biofilm (Crystal Violet Assay):

    • Carefully aspirate the planktonic bacteria from each well.

    • Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Fix the biofilm by adding 200 µL of 99% methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination:

    • The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.

Materials:

  • Same as Protocol 1

  • Colony-forming unit (CFU) plating materials (agar plates, spreader) or a viability dye (e.g., Resazurin)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum as described in Protocol 1.

    • Add 200 µL of the inoculum to each well of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, carefully remove the planktonic bacteria.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of fresh TSBG containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Include a positive control (biofilm with TSBG only) and a negative control (TSBG only).

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Viable Biofilm Cells:

    • Viable Cell Count (VCC):

      • Aspirate the medium and wash the wells twice with PBS.

      • Add 200 µL of sterile PBS to each well and scrape the bottom to dislodge the biofilm.

      • Perform serial dilutions of the resulting suspension in PBS.

      • Plate the dilutions onto Tryptic Soy Agar (TSA) plates and incubate for 24 hours at 37°C.

      • Count the colonies to determine the CFU/mL.

    • Metabolic Assay (e.g., Resazurin):

      • After treatment, wash the biofilms with PBS.

      • Add a solution of a viability indicator dye (e.g., resazurin) and incubate according to the manufacturer's instructions.

      • Measure the fluorescence or absorbance to determine cell viability.

  • MBEC Determination:

    • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., a 3-log reduction or 99.9% kill) in the number of viable cells within the pre-formed biofilm compared to the untreated control.[6][7]

Visualizations

Experimental Workflow Diagrams

MBIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis prep_culture 1. Prepare Bacterial Inoculum (S. aureus) inoculation 3. Inoculate Microtiter Plate with Bacteria and Compound prep_culture->inoculation prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->inoculation incubation 4. Incubate for 24h at 37°C inoculation->incubation wash 5. Wash to Remove Planktonic Cells incubation->wash stain 6. Stain with Crystal Violet wash->stain solubilize 7. Solubilize Stain stain->solubilize read 8. Measure Absorbance (OD570) solubilize->read analysis 9. Determine MBIC read->analysis

Caption: Workflow for Determining the Minimum Biofilm Inhibitory Concentration (MBIC).

MBEC_Workflow cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Analysis prep_culture 1. Prepare Bacterial Inoculum inoculation 2. Inoculate Plate and Incubate for 24h prep_culture->inoculation wash_planktonic 3. Wash to Remove Planktonic Cells inoculation->wash_planktonic add_compound 4. Add this compound Dilutions to Pre-formed Biofilm wash_planktonic->add_compound incubate_treatment 5. Incubate for 24h add_compound->incubate_treatment wash_compound 6. Wash to Remove Compound incubate_treatment->wash_compound dislodge 7. Dislodge Biofilm Cells wash_compound->dislodge plate_count 8. Viable Cell Count (CFU) or Metabolic Assay dislodge->plate_count analysis 9. Determine MBEC plate_count->analysis

References

Application Notes and Protocols: Synthesis and Evaluation of Fluorinated Pyrrolomycin Analogs for Improved Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycins are a class of halogenated antibiotics known for their potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). A significant area of research within this class is the synthesis of fluorinated analogs to enhance their pharmacological properties, such as antibacterial potency, metabolic stability, and biofilm eradication capabilities. The introduction of fluorine atoms can modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved efficacy and a better safety profile.

These application notes provide an overview of the synthesis of fluorinated pyrrolomycin analogs, their mechanism of action, and detailed protocols for evaluating their antibacterial and antibiofilm activities.

Mechanism of Action: Protonophore Activity

Pyrrolomycins function as protonophores, disrupting the bacterial cell's proton motive force. They act as lipid-soluble carriers that transport protons across the bacterial membrane, dissipating the electrochemical gradient essential for ATP synthesis, nutrient transport, and other vital cellular processes. This disruption of the membrane potential ultimately leads to bacterial cell death.

Pyrrolomycin Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_lipid_bilayer Outer Exterior (Higher H+ concentration) Inner Cytoplasm (Lower H+ concentration) p1 H+ Pyrrolomycin_H_out P-F-H+ p1->Pyrrolomycin_H_out 1. Protonation p2 H+ p3 H+ p4 H+ p5 H+ p6 H+ Pyrrolomycin_in P-F p7 H+ p8 H+ Pyrrolomycin_out Fluorinated Pyrrolomycin (P-F) Pyrrolomycin_H_in P-F-H+ Pyrrolomycin_H_out->Pyrrolomycin_H_in 2. Diffusion across membrane Pyrrolomycin_H_in->p6 3. Deprotonation Pyrrolomycin_in->Pyrrolomycin_out 4. Return to exterior

Caption: Mechanism of action of fluorinated pyrrolomycins as protonophores.

Data Presentation: Antibacterial Activity of Fluorinated Pyrrolomycin Analogs

The following tables summarize the in vitro activity of representative fluorinated pyrrolomycin analogs against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Fluorinated Pyrrolomycin Analogs against S. aureus

CompoundModificationMIC (µg/mL)MBC (µg/mL)Reference
Analog 4Fluorinated Pyrrolomycin0.0734--INVALID-LINK--
Pyrrolomycin CDichloro-pyrrolomycin->100--INVALID-LINK--
Nitro-PM 5aNitro-pyrrolomycin-60 µM--INVALID-LINK--
Nitro-PM 5cNitro-bromo-pyrrolomycin-15 µM--INVALID-LINK--

Table 2: Anti-Biofilm Activity of a Fluorinated Pyrrolomycin Analog

CompoundActivityConcentration (µg/mL)Reference
Analog 4Kills staphylococcal-associated biofilm8--INVALID-LINK--

Experimental Workflow

The overall process for the synthesis and evaluation of fluorinated pyrrolomycin analogs involves chemical synthesis, purification, structural confirmation, and a series of biological assays to determine their efficacy.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., substituted phenols, pyrroles) Reaction Multi-step Organic Synthesis (e.g., acylation, halogenation, fluorination) Start->Reaction Purification Purification (e.g., chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization MIC_MBC MIC and MBC Assays Characterization->MIC_MBC Pure Fluorinated Analog Biofilm Biofilm Inhibition/Eradication Assay MIC_MBC->Biofilm Cytotoxicity Cytotoxicity Assay (against mammalian cells) Biofilm->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR

Caption: General workflow for synthesis and evaluation of fluorinated pyrrolomycin analogs.

Experimental Protocols

Synthesis of Fluorinated Pyrrolomycin Analogs (General Protocol)

Disclaimer: The following is a generalized protocol based on published reaction schemes. Detailed, step-by-step experimental procedures were not available in the public domain at the time of this writing. Researchers should refer to the primary literature and optimize conditions as necessary.

Objective: To synthesize fluorinated pyrrolomycin analogs through a multi-step process involving the acylation of a pyrrole derivative with a substituted benzoyl chloride, followed by halogenation and/or fluorination.

Materials:

  • Substituted 1H-pyrrole

  • Substituted benzoyl chloride

  • Lewis acid catalyst (e.g., AlCl₃)

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS))

  • Fluorinating agent (e.g., Selectfluor)

  • Anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile)

  • Reagents for workup (e.g., HCl solution, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation:

    • To a solution of the substituted 1H-pyrrole in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

    • Stir the mixture for a short period (e.g., 15-30 minutes).

    • Add the substituted benzoyl chloride dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding it to a mixture of ice and dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Halogenation/Fluorination:

    • Dissolve the acylated pyrrole in a suitable solvent (e.g., acetonitrile).

    • Add the halogenating or fluorinating agent (e.g., NCS, NBS, or Selectfluor) portion-wise.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final fluorinated pyrrolomycin analog by silica gel column chromatography.

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a fluorinated pyrrolomycin analog that inhibits the visible growth of a bacterial strain.

Materials:

  • Fluorinated pyrrolomycin analogs dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of a fluorinated pyrrolomycin analog that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Biofilm Inhibition Assay

Objective: To assess the ability of fluorinated pyrrolomycin analogs to inhibit the formation of bacterial biofilms.

Materials:

  • Fluorinated pyrrolomycin analogs

  • S. aureus strain known for biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5%)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol or acetic acid for destaining

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in TSB with glucose in a 96-well plate.

  • Prepare a bacterial inoculum in TSB, adjusted to a 0.5 McFarland standard.

  • Add the bacterial suspension to the wells containing the compounds to a final volume of 200 µL.

  • Include a positive control (bacteria in TSB with glucose, no compound) and a negative control (TSB with glucose only).

  • Incubate the plate at 37 °C for 24-48 hours without shaking.

  • After incubation, gently wash the wells with sterile PBS to remove planktonic cells.

  • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Add 200 µL of a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well.

  • Read the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of biofilm inhibition compared to the positive control.

Conclusion

The synthesis of fluorinated pyrrolomycin analogs represents a promising strategy in the development of novel antibacterial agents with improved activity against pathogenic bacteria and their biofilms. The protocols outlined above provide a framework for the synthesis and evaluation of these compounds. Further research and optimization of these analogs may lead to the discovery of new therapeutic options to combat antibiotic resistance.

Application Notes and Protocols: Pyrrolomycin E in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. To combat this threat, it is crucial to understand the mechanisms of both antibiotic action and bacterial resistance. Pyrrolomycins are a class of polyhalogenated natural products with potent antibacterial activity, particularly against Gram-positive bacteria.[1] Their unique mechanism of action makes them valuable tools for studying specific aspects of bacterial physiology and resistance.

This document provides detailed application notes and protocols for the use of Pyrrolomycin E, a member of the pyrrolomycin family, in the study of antibiotic resistance. While most mechanistic and resistance studies have been conducted with the closely related analogue Pyrrolomycin D, the shared core structure and mechanism of action allow for the adaptation of these methodologies to this compound.[2] Pyrrolomycins act as protonophores, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane, which leads to membrane depolarization and ultimately cell death.[2] This mode of action makes this compound an excellent chemical probe to investigate resistance mechanisms related to membrane integrity, bioenergetics, and efflux pump activity.

Application Notes

This compound can be utilized in several key areas of antibiotic resistance research:

  • Investigating Membrane-Associated Resistance: As a protonophore, this compound's primary target is the bacterial cell membrane. It can be used to select for and characterize mutants with altered membrane composition or bioenergetics that confer resistance. This provides insights into the fundamental aspects of bacterial membrane function and its role in intrinsic and acquired resistance.

  • Studying Efflux Pump Activity: The efficacy of many antibiotics is limited by efflux pumps that expel the drug from the bacterial cell. Gram-negative bacteria exhibit high intrinsic resistance to pyrrolomycins due to efficient efflux.[2] this compound can be used in comparative studies with wild-type and efflux pump-deficient strains (e.g., E. coli ΔtolC) to quantify the contribution of specific pumps to resistance. It can also be used to screen for potential efflux pump inhibitors (EPIs) that may restore susceptibility.

  • Probing the Proton Motive Force (PMF): The PMF is essential for numerous cellular processes, including ATP synthesis, motility, and transport. By specifically disrupting the proton gradient, this compound can be used to study the downstream effects of PMF collapse and to investigate how bacteria adapt to this specific type of stress.

  • Synergy Studies: this compound can be tested in combination with other antibiotics. For example, by compromising the cell's energy status, it may potentiate the activity of other drugs that are substrates of PMF-dependent efflux pumps or whose uptake is energy-dependent.

Data Presentation

The following tables summarize the known antibacterial activity of this compound and the comparative activity of other relevant pyrrolomycins. This data is crucial for designing experiments and interpreting results.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC (µM)
Staphylococcus aureus 209P JC-11.23
Staphylococcus aureus Smith2.45
Bacillus subtilis ATCC 66330.61
Escherichia coli NIHJ JC-2>100
Salmonella typhi T-63>100
Klebsiella pneumoniae>100
Shigella sonnei>100

Data extracted from a review on the Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins.[1]

Table 2: Comparative MICs of Pyrrolomycins C and D

OrganismPyrrolomycin C (µg/mL)Pyrrolomycin D (µg/mL)
Staphylococcus aureus SH10000.050.025
Streptococcus pneumoniae R60.10.05
Escherichia coli K-12>25>25
Escherichia coli ΔtolC0.50.25

Data from a study on Pyrrolomycins as Potent Natural Protonophores.[2] This table illustrates the potent activity against Gram-positive bacteria and the role of the TolC efflux pump in the intrinsic resistance of E. coli.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in resistance studies.

Pyrrolomycin_Mechanism Mechanism of Action of this compound cluster_membrane Bacterial Cytoplasmic Membrane cluster_cell Bacterial Cell Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Cell_Death Cell Death Proton_Gradient->Cell_Death Disruption leads to ATP ATP ATP_Synthase->ATP Produces Pyrrolomycin_E This compound Pyrrolomycin_E->Proton_Gradient Dissipates (Protonophore Action)

Caption: Mechanism of action of this compound as a protonophore.

Resistance_Workflow Workflow for Studying this compound Resistance cluster_setup Initial Characterization cluster_selection Resistance Development cluster_analysis Analysis of Resistant Mutants cluster_elucidation Mechanism Elucidation MIC_det Determine MIC of this compound against Wild-Type Strain Select_Mutants Select for Resistant Mutants (Serial Passage or Gradient Plate) MIC_det->Select_Mutants Inform concentration MIC_confirm Confirm Resistance by MIC Select_Mutants->MIC_confirm WGS Whole Genome Sequencing MIC_confirm->WGS Membrane_Assay Membrane Potential Assay MIC_confirm->Membrane_Assay Efflux_Assay Efflux Pump Activity Assay MIC_confirm->Efflux_Assay Identify_Mutations Identify Resistance Mutations WGS->Identify_Mutations Characterize_Phenotype Characterize Phenotypic Changes Membrane_Assay->Characterize_Phenotype Efflux_Assay->Characterize_Phenotype Identify_Mutations->Characterize_Phenotype

Caption: Experimental workflow for resistance studies.

Experimental Protocols

The following are detailed protocols that can be adapted for use with this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[3]

Materials:

  • 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (e.g., in DMSO)

  • Sterile DMSO (vehicle control)

  • Sterile petri dish or multichannel pipette reservoir

  • Multichannel pipette

  • Plate reader (optional, for OD600 readings)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, pick 3-4 colonies and suspend them in saline or CAMHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate to the final testing density of 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration. c. Add 100 µL of this working solution to the wells in column 1. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. f. Column 11 will serve as the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).

  • Inoculate the Plate: a. Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (except column 12) will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Selection of this compound-Resistant Mutants by Serial Passage

This method gradually exposes a bacterial population to increasing concentrations of this compound to select for resistant mutants.[4][5]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., CAMHB)

  • This compound stock solution

  • Sterile culture tubes or a 96-well plate

  • Incubator with shaking capabilities

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parent bacterial strain using Protocol 1.

  • Day 1 - Initial Exposure: a. Prepare a series of culture tubes or wells with a range of sub-inhibitory concentrations of this compound (e.g., 0.125x, 0.25x, and 0.5x the baseline MIC). b. Inoculate these tubes/wells with the parent strain at a density of ~5 x 10⁵ CFU/mL. c. Incubate for 18-24 hours at 37°C with shaking.

  • Day 2 and Onwards - Serial Passage: a. Identify the tube/well with the highest concentration of this compound that shows bacterial growth (turbidity). b. Use a small volume of this culture (e.g., 10 µL) to inoculate a new series of tubes/wells containing fresh medium and a new gradient of this compound concentrations, starting from the concentration that permitted growth on the previous day and increasing from there. c. Repeat this process daily for a set number of days (e.g., 14-30 days) or until a significant increase in the MIC is observed.

  • Isolation and Confirmation of Mutants: a. After the final passage, streak the culture from the highest concentration showing growth onto an antibiotic-free agar plate to isolate single colonies. b. Pick individual colonies and re-test their MIC for this compound using Protocol 1 to confirm a stable resistant phenotype. c. Store confirmed resistant mutants as glycerol stocks at -80°C for further characterization.

Protocol 3: Bacterial Membrane Potential Assay

This protocol uses the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure changes in bacterial membrane potential induced by this compound.[6][7] Hyperpolarized membranes accumulate more dye, causing a shift in fluorescence from green to red. Depolarization, as caused by a protonophore, prevents this accumulation.

Materials:

  • BacLight™ Bacterial Membrane Potential Kit (or DiOC₂(3) and CCCP separately)

  • Bacterial cultures (wild-type and resistant mutant)

  • Phosphate-buffered saline (PBS), sterile and filtered

  • This compound

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - a known depolarizing agent (positive control)

  • Flow cytometer or fluorescence plate reader with filters for green (e.g., 485 nm excitation / 520 nm emission) and red (e.g., 485 nm excitation / >610 nm emission) fluorescence.

Procedure:

  • Prepare Bacterial Suspension: a. Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). b. Pellet the cells by centrifugation and wash once with sterile PBS. c. Resuspend the cells in PBS to a final density of approximately 1 x 10⁶ cells/mL.

  • Assay Setup (for plate reader): a. Aliquot 90 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate. b. Prepare treatment conditions:

    • Negative Control: Add 10 µL of PBS (or vehicle).
    • Positive Control (Depolarization): Add 10 µL of CCCP to a final concentration of 5 µM.
    • Test Condition: Add 10 µL of this compound at various concentrations (e.g., 1x, 4x, 8x MIC). c. Mix and incubate for 5 minutes at room temperature.

  • Staining: a. Add DiOC₂(3) to each well to a final concentration of 30 µM. b. Incubate in the dark at room temperature for 15-20 minutes.

  • Measurement: a. Measure the fluorescence intensity in both the green and red channels. b. Calculate the red/green fluorescence ratio for each condition. A decrease in this ratio compared to the untreated control indicates membrane depolarization. c. Compare the effect of this compound on the wild-type strain versus the resistant mutant. A smaller change in the ratio for the mutant may suggest a resistance mechanism that prevents membrane depolarization.

Protocol 4: Assessing the Role of Efflux Pumps

This protocol helps determine if this compound is a substrate of a known efflux pump system.[8]

Materials:

  • A pair of bacterial strains: a wild-type and an isogenic mutant lacking a specific efflux pump (e.g., E. coli K-12 and E. coli ΔtolC).

  • This compound.

  • An efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN), if applicable to the pump system being studied.

  • Materials for MIC determination (as in Protocol 1).

Procedure:

  • Comparative MIC Testing: a. Determine the MIC of this compound simultaneously for both the wild-type strain and the efflux pump-deficient mutant strain using Protocol 1. b. A significantly lower MIC (typically ≥4-fold) in the mutant strain compared to the wild-type indicates that this compound is a substrate for that efflux pump.

  • MIC Testing with an Efflux Pump Inhibitor (EPI): a. Determine the MIC of this compound against the wild-type strain in the presence of a sub-inhibitory concentration of a suitable EPI. b. To find a sub-inhibitory concentration, first determine the MIC of the EPI alone. Use the EPI at a concentration of 1/4 or 1/8 of its MIC. c. Run a parallel MIC assay for this compound without the EPI as a control. d. A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests that its activity is modulated by an efflux pump that is susceptible to that inhibitor.

References

Application Notes and Protocols for Microbial Sensitivity Testing Using Pyrrolomycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin family of polyhalogenated antibiotics derived from microbial sources such as Actinosporangium vitaminophilum.[1] These natural products have garnered significant interest due to their potent antimicrobial properties, particularly against Gram-positive bacteria.[2][3] The unique mechanism of action of pyrrolomycins, which involves acting as protonophores to disrupt the bacterial cell membrane's proton gradient and uncouple oxidative phosphorylation, makes them a compelling subject for antibiotic research and development in an era of growing antimicrobial resistance.[4][5][6]

These application notes provide detailed protocols for conducting microbial sensitivity testing with this compound, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action: Protonophore Activity

This compound exerts its antimicrobial effect by functioning as a protonophore. It shuttles protons across the bacterial cytoplasmic membrane, dissipating the proton motive force (PMF). The PMF is crucial for essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. By disrupting the proton gradient, this compound effectively short-circuits the cell's energy production and transport systems, leading to growth inhibition and cell death.[4][5][6]

Pyrrolomycin_E_Mechanism cluster_membrane Bacterial Cell Membrane Extracellular Space Extracellular Space Cytoplasm Cytoplasm PyrrolomycinE_out This compound (PE) PyrrolomycinE_H_out PE-H+ PyrrolomycinE_H_in PE-H+ PyrrolomycinE_H_out->PyrrolomycinE_H_in 2. Diffusion across membrane H_out H+ H_out->PyrrolomycinE_out 1. Protonation PyrrolomycinE_in PE PyrrolomycinE_in->PyrrolomycinE_out 4. Return to extracellular space H_in H+ PyrrolomycinE_in->H_in PyrrolomycinE_H_in->PyrrolomycinE_in 3. Deprotonation ProtonGradient Proton Motive Force (PMF) PyrrolomycinE_H_in->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces

Caption: Mechanism of action of this compound as a protonophore.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data for related pyrrolomycins are included for comparison.

CompoundOrganismStrainMIC (µM)Reference
This compound Staphylococcus aureus209P JC-10.61[2]
This compound Staphylococcus aureusSmith0.61[2]
This compound Bacillus anthracisDavis0.31[2]
This compound Enterococcus faecalis-4.93[2]
Pyrrolomycin CStaphylococcus aureus209P JC-10.61[2]
Pyrrolomycin DStaphylococcus aureus209P JC-1≤0.069[2]
Pyrrolomycin DStreptococcus pneumoniae--[7]

Note: Pyrrolomycins C and E are reported to be inactive against Gram-negative pathogens such as E. coli, Salmonella typhi, Klebsiella pneumoniae, and Shigella sonnei.[2] Pyrrolomycin D shows moderate activity against some Gram-negative bacteria.[2]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing. The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Selection: Due to the lipophilic nature of this compound, a solvent such as dimethyl sulfoxide (DMSO) is recommended for initial solubilization.

  • Dissolution: Dissolve the weighed this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilization: Stock solutions can be sterilized by filtration through a 0.22 µm syringe filter. It is crucial to use a filter material that does not bind to the compound.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines.

Materials:

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 50 µL of the this compound stock solution (appropriately diluted from the main stock to twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well containing the compound. This will create a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except for the sterility control wells). The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum, but no this compound.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A row with a known antibiotic to ensure the assay is performing correctly.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform 2-fold serial dilution of this compound Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add 50 µL of bacterial inoculum Inoculum->AddInoculum Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) AddMedia Add 50 µL CAMHB to all wells Media->AddMedia AddMedia->SerialDilution SerialDilution->AddInoculum Controls Include Growth, Sterility, and Positive Controls Incubate Incubate at 35°C for 16-20 hours AddInoculum->Incubate Controls->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Experimental workflow for broth microdilution MIC assay.

Concluding Remarks

This compound represents a promising class of natural antibiotics with a distinct mechanism of action. The protocols outlined in these application notes provide a framework for the standardized evaluation of its antimicrobial activity. Accurate and reproducible microbial sensitivity testing is fundamental for the continued research and potential development of this compound as a therapeutic agent. Further investigation into its spectrum of activity, potential for resistance development, and in vivo efficacy is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrrolomycin E Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyrrolomycin E. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the potential instability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental assays.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values are a common problem that can stem from the degradation of this compound. Several factors can influence its stability in your assay medium.

  • pH of the Medium: The stability of many pharmaceutical compounds is pH-dependent.[1][2] Halogenated pyrroles can be sensitive to acidic or alkaline conditions, which may catalyze degradation through hydrolysis or other reactions.[1][2] It is crucial to ensure your culture medium is buffered to a stable pH throughout the experiment.

  • Exposure to Light: Compounds with a nitro-pyrrole structure can be susceptible to photodegradation.[3] To minimize this, prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil.

  • Temperature Fluctuations: Elevated temperatures can accelerate the degradation of chemical compounds. Store your stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Presence of Serum/Albumin: Pyrrolomycins are known to bind to albumin, which can reduce the free fraction of the compound available to interact with your target organisms.[4] This interaction can also potentially influence the stability of the compound in the assay medium.[5][6] If your medium contains serum, be aware that this can significantly impact the apparent activity of this compound.

Troubleshooting Workflow for Inconsistent MICs

start Inconsistent MIC Results check_storage Verify Stock Solution Storage (Cool, Dry, Dark) start->check_storage check_preparation Review Solution Preparation (Fresh, Light-Protected) check_storage->check_preparation check_medium_ph Measure and Buffer Medium pH check_preparation->check_medium_ph check_serum Assess Impact of Serum/Albumin check_medium_ph->check_serum perform_control Run Stability Control Experiment (Pre-incubate drug in medium) check_serum->perform_control analyze_results Analyze Control Results perform_control->analyze_results troubleshoot_further Further Troubleshooting analyze_results->troubleshoot_further Still Inconsistent consistent_results Consistent Results Obtained analyze_results->consistent_results Consistent

Caption: A troubleshooting workflow for addressing inconsistent MIC results with this compound.

Q2: I am observing a decrease in the activity of my this compound stock solution over time. How should I properly store it?

A2: Proper storage is critical to maintaining the potency of this compound. Based on general guidelines for chlorinated and light-sensitive compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Solid Compound Store in a tightly sealed container at -20°C in a desiccator.To prevent degradation from moisture and heat.
Stock Solution Prepare stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot into small, single-use volumes and store at -80°C.Minimizes exposure to water and repeated freeze-thaw cycles. Anhydrous solvents are crucial as some chlorinated hydrocarbons can hydrolyze in the presence of water.[7]
Light Exposure Protect both solid compound and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.To prevent photodegradation, a known issue for similar compounds.[3]

Q3: How should I prepare this compound for my biological assays to ensure maximum stability and activity?

A3: Careful preparation is key. Follow this detailed protocol for preparing this compound working solutions.

Experimental Protocol: Preparation of this compound for Biological Assays

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in the appropriate assay medium to achieve the desired final concentrations.

    • It is crucial to prepare these working solutions fresh, immediately before adding them to your assay.

    • Ensure that the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically <0.5%).

Q4: My assay involves incubation periods longer than 24 hours. How can I assess the stability of this compound under my specific experimental conditions?

A4: For long-incubation experiments, it is advisable to perform a stability control experiment.

Experimental Protocol: Assessing this compound Stability in Assay Medium

  • Prepare a solution of this compound in your complete assay medium at the highest concentration you plan to use.

  • Also, prepare a control sample of the medium without this compound.

  • Incubate both solutions under the exact conditions of your experiment (temperature, light, CO2, etc.).

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots from both the this compound-containing medium and the control medium.

  • Use these aliquots to perform your standard activity assay (e.g., MIC determination).

  • A significant decrease in activity in the aliquots taken at later time points indicates instability of the compound under your assay conditions.

Q5: Are there any known interactions of this compound that I should be aware of in my experimental setup?

A5: Yes, the primary known interaction is with serum albumin.

  • Binding to Albumin: Pyrrolomycins have been shown to bind extensively to bovine serum albumin (BSA) and fetal calf serum (FCS).[4] This binding sequesters the compound, reducing its effective concentration and thus its apparent biological activity. If your assay medium contains serum, consider either using a serum-free medium or quantifying the effect of serum on the compound's activity.

Signaling Pathway: Mechanism of Action of Pyrrolomycins

Pyrrolomycins, including this compound, act as protonophores. They disrupt the proton motive force across the bacterial cell membrane, leading to a collapse of the membrane potential and inhibition of ATP synthesis.

cluster_membrane Bacterial Cytoplasmic Membrane PyrrolomycinE This compound (PE) H_out H+ (out) PyrrolomycinE->H_out Returns to outer leaflet H_in H+ (in) H_in->PyrrolomycinE Releases H+ PE_H PE-H+ H_out->PE_H Binds PE_H->H_in Translocates H+ Membrane_Depolarization Membrane Depolarization PE_H->Membrane_Depolarization Disrupts Gradient ProtonGradient Proton Gradient (High H+ outside) ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Membrane_Depolarization->ATP_Production Inhibits Cell_Death Bacterial Cell Death Membrane_Depolarization->Cell_Death

Caption: The protonophore mechanism of action of this compound, leading to bacterial cell death.

By understanding the potential instability of this compound and implementing these troubleshooting strategies and handling protocols, researchers can enhance the accuracy and reliability of their experimental data.

References

addressing low-level resistance to Pyrrolomycin E in E. coli mutants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating low-level resistance to Pyrrolomycin E in Escherichia coli mutants. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: Why is wild-type E. coli intrinsically resistant to this compound?

Wild-type E. coli possesses efficient drug efflux systems that actively pump this compound out of the cell, preventing it from reaching its target, the cell membrane. The primary efflux pump responsible for this resistance is the AcrAB-TolC complex.[1][2] Therefore, to study the effects of this compound and mechanisms of acquired resistance, it is common to use E. coli strains with deletions in key efflux pump components, such as a ΔtolC mutant, which renders the bacteria susceptible.[1][2][3]

FAQ 2: What is the mechanism of action of this compound?

This compound and its analogs are potent protonophores.[1][3][4] They act by inserting into the bacterial cell membrane and shuttling protons across it, which dissipates the proton motive force (PMF). This uncouples oxidative phosphorylation from the electron transport chain, leading to membrane depolarization and ultimately, cell death.[1][3] A noticeable morphological effect on susceptible E. coli is the formation of blebs on the cell wall, often at the site of cell division.[1][3][4]

FAQ 3: We are observing lower than expected activity of this compound against our susceptible E. coli mutant strain. What could be the cause?

A common reason for reduced this compound activity is the composition of the culture medium. Pyrrolomycins are known to bind strongly to albumin, such as bovine serum albumin (BSA), which is a common supplement in some microbiological media.[1] This sequestration of the compound reduces its effective concentration and apparent activity.

Troubleshooting Steps:

  • Review Media Composition: Check if your culture medium contains BSA or fetal calf serum (FCS).

  • Use Albumin-Free Medium: If possible, switch to a medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) that does not contain albumin.

  • Quantify the Effect: If the presence of albumin is necessary for your experimental setup, you can perform control experiments to quantify the extent to which it inhibits this compound activity.

FAQ 4: We are trying to select for this compound-resistant E. coli mutants but are not getting any colonies. What can we do differently?

Isolating spontaneous resistant mutants can be challenging. Here are some factors to consider:

  • Inoculum Size: A very large number of cells is often required to find spontaneous mutants. It may be necessary to plate as many as 1.5 x 10¹⁰ to 6 x 10¹⁰ cells.[1]

  • Selection Concentration: The concentration of this compound is critical. If the concentration is too high, it may be bactericidal to even low-level resistant mutants. If it's too low, it won't provide sufficient selective pressure. It is recommended to perform selections at concentrations around the Minimum Inhibitory Concentration (MIC) or slightly above (e.g., 4x MIC).[1]

  • Incubation Time: Resistant colonies may grow slower than the parental strain and could take longer to appear. It is advisable to incubate plates for at least 48 hours.[1]

FAQ 5: What are the known genetic mechanisms for low-level resistance to pyrrolomycins in susceptible E. coli strains (e.g., ΔtolC)?

Research has identified several mechanisms that confer low-level resistance in E. coli ΔtolC mutants:

  • Large Chromosomal Deletion: A significant 8,855-bp deletion has been identified in resistant isolates.[1][5] This deletion results in the formation of a hybrid gene and leads to the derepression of the mdtOP operon, which is believed to encode a multidrug efflux pump.[1][5]

  • Inactivation of a Transcriptional Regulator: Mutations that inactivate the slyA gene, a MarR-type transcriptional regulator, have been shown to confer low-level resistance to pyrrolomycins.[1] The exact mechanism by which slyA inactivation leads to resistance is still under investigation.[1]

Troubleshooting Guide

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
Potential Cause Troubleshooting Suggestion
Media Composition As mentioned in FAQ 3, the presence of albumin (BSA, FCS) in the media can bind to this compound, leading to inconsistent results.[1] Ensure you are using a consistent, albumin-free medium for all experiments.
Inoculum Effect The density of the bacterial inoculum can affect the MIC value. Standardize your protocol for preparing the inoculum to the same optical density (e.g., OD₆₀₀) for each experiment.
Compound Stability Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Plate Reading Time Read the MIC at a consistent time point (e.g., 18-24 hours), as some resistant mutants may exhibit slower growth.
Problem 2: Difficulty confirming the role of a specific gene in this compound resistance.
Potential Cause Troubleshooting Suggestion
Polar Effects of Mutation If you have created a deletion mutant, it might be affecting the expression of downstream genes (a polar effect). Consider creating a clean, unmarked deletion or complementing the mutation by reintroducing a wild-type copy of the gene on a plasmid.
Redundant Mechanisms E. coli has multiple efflux pumps and regulatory networks.[6][7] The effect of a single gene deletion might be masked by other compensatory mechanisms. Consider creating double or triple mutants to investigate redundancy.
Incorrect Gene Annotation Verify the annotation and predicted function of your gene of interest using multiple databases.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Pyrrolomycin C and D against various E. coli strains, as reported in the literature. This data is useful for comparing the susceptibility of different genetic backgrounds.

Table 1: MIC of Pyrrolomycins against E. coli Strains

Strain Relevant Genotype Pyrrolomycin C MIC (µg/mL) Pyrrolomycin D MIC (µg/mL)
EP664ΔtolC0.060.125
EP676ΔtolC Δ(alsR-mdtN)24
EP706ΔtolC ΔslyA0.250.5

Data adapted from studies on Pyrrolomycin resistance mechanisms.[1]

Table 2: Effect of Medium Components on Pyrrolomycin D Activity

Strain Medium Pyrrolomycin D MIC (µg/mL)
S. aureusCAMHB0.025
S. aureusCAMHB + 4% BSA>25
E. coli ΔtolCCAMHB0.125
E. coli ΔtolCCAMHB + 4% BSA>25

This table illustrates the significant inhibitory effect of Bovine Serum Albumin (BSA) on Pyrrolomycin D activity.[1]

Experimental Protocols

Protocol 1: Selection of this compound-Resistant E. coli Mutants
  • Culture Preparation: Grow a susceptible E. coli strain (e.g., ΔtolC) in an appropriate liquid medium (e.g., CAMHB) overnight at 37°C with shaking.

  • Cell Concentration: Concentrate the overnight culture to achieve a high cell density. For example, centrifuge the culture and resuspend the pellet in a small volume of fresh medium to achieve an OD₆₀₀ of 400.[1]

  • Plating: Plate a large number of cells (e.g., 100 µL of the concentrated culture, corresponding to approximately 6 x 10¹⁰ bacteria) onto solid agar plates containing this compound.[1] The concentration of this compound should be at or slightly above the MIC (e.g., 1 to 4 times the MIC).[1]

  • Incubation: Incubate the plates at 37°C for at least 48 hours.[1]

  • Colony Isolation: Pick any colonies that appear and streak them onto fresh selective plates to confirm resistance.

  • MIC Confirmation: Grow the isolated colonies in liquid medium and perform a standard MIC assay to quantify the level of resistance.

Protocol 2: Generation of Unmarked Gene Deletions using Red Recombineering

This protocol provides a general workflow for creating clean, unmarked gene deletions in E. coli, a crucial technique for validating the role of specific genes in resistance.

  • Plasmid Transformation: Transform the target E. coli strain with a plasmid expressing the λ Red recombinase enzymes (Gam, Bet, and Exo), such as pKD46. This plasmid typically has a temperature-sensitive replicon.

  • Induction of Recombinase: Grow the transformed cells at a permissive temperature (e.g., 30°C) to mid-log phase and induce the expression of the recombinase genes (e.g., by adding L-arabinose).

  • Electroporation with PCR Product: Prepare a linear DNA cassette by PCR. This cassette should contain an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene to be deleted. Electroporate this PCR product into the induced, electrocompetent cells.

  • Selection of Recombinants: Plate the cells on a medium containing the antibiotic corresponding to the resistance cassette and incubate at a non-permissive temperature (e.g., 37°C or 42°C) to cure the helper plasmid.

  • Removal of Resistance Cassette: To create an unmarked deletion, the resistance cassette is typically flanked by FLP recognition target (FRT) sites. Transform the mutant with another plasmid expressing the FLP recombinase (e.g., pCP20) to excise the cassette.

  • Curing and Verification: Cure the FLP-expressing plasmid (which is also often temperature-sensitive). Verify the final unmarked deletion mutant by PCR and DNA sequencing.

Visualizations

This compound Mechanism of Action

Pyrrolomycin_MoA cluster_membrane Bacterial Cell Membrane Pyr_out This compound (outside cell) Pyr_in_mem This compound (in membrane) Pyr_out->Pyr_in_mem Inserts into membrane H_out H+ Pyr_in_mem->H_out Picks up H+ H_in H+ Pyr_in_mem->H_in Releases H+ into cytoplasm label_pmf Proton Motive Force (PMF) H_in->label_pmf Dissipates label_oxphos Oxidative Phosphorylation label_pmf->label_oxphos Drives label_atp ATP label_oxphos->label_atp Produces

Caption: Mechanism of action of this compound as a protonophore.

Workflow for Investigating Resistance

Resistance_Workflow cluster_validation Hypothesis Validation start Start with susceptible E. coli strain (e.g., ΔtolC) selection Select for resistant mutants on this compound plates start->selection isolate Isolate resistant colonies selection->isolate confirm Confirm resistance (MIC testing) isolate->confirm wgs Whole Genome Sequencing (WGS) of resistant isolates confirm->wgs High-level resistance analysis Bioinformatic analysis to identify mutations wgs->analysis hypothesis Formulate hypothesis (e.g., gene X causes resistance) analysis->hypothesis validation Validate hypothesis hypothesis->validation mic_validation Perform MIC testing on engineered strains validation->mic_validation knockout Create clean knockout of gene X in parental strain knockout->mic_validation complement Complementation with wild-type gene X complement->mic_validation Genetic_Resistance cluster_mutations Spontaneous Mutations parent E. coli ΔtolC (Pyrrolomycin Susceptible) deletion 8.8kb Deletion (forms alsR'-'mdtN fusion) parent->deletion slyA_mut Inactivating mutation in slyA gene parent->slyA_mut derepression Derepression of Pals promoter deletion->derepression unknown_mech Unknown Mechanism slyA_mut->unknown_mech mdtOP Increased expression of MdtOP efflux pump derepression->mdtOP resistance Low-Level Pyrrolomycin Resistance mdtOP->resistance unknown_mech->resistance

References

Pyrrolomycin E: Technical Support Center for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pyrrolomycin E in in vitro experiments. Given that specific data for this compound is limited in current literature, this guide draws upon established principles and data from closely related analogues, such as Pyrrolomycins C and D, to provide a robust starting point for your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Pyrrolomycins, as a class of compounds, function as potent protonophores.[1][2] They insert into cellular membranes and disrupt the electrochemical proton gradient, which is essential for processes like ATP synthesis through oxidative phosphorylation.[1][3] This action leads to membrane depolarization and ultimately, cellular stress and death.[1][4] In bacteria, this can manifest as a weakening of the cell wall, leading to blebbing and rupture.[1][2]

Pyrrolomycin_MoA cluster_membrane Cellular Membrane p_out p_in PyrE This compound H_in H+ PyrE->H_in Depolarization Membrane Depolarization H_in->Depolarization Uncoupling Uncoupling of Oxidative Phosphorylation Depolarization->Uncoupling Death Cell Stress / Death Uncoupling->Death

Caption: Mechanism of action for this compound as a protonophore.

Q2: How should I prepare a stock solution of this compound?

A2: Pyrrolomycins are generally hydrophobic. It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock in 100% DMSO can be prepared, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. When diluting into aqueous cell culture media for your experiments, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration for this compound must be determined empirically. However, based on data from its potent analogues, you can establish a starting range for your dose-response experiments.

  • For antibacterial assays (Gram-positive): The most potent analogue, Pyrrolomycin D, shows a Minimum Inhibitory Concentration (MIC) as low as 1 ng/mL.[1][5] A broad range from 0.01 µM to 10 µM is a reasonable starting point for MIC determination.

  • For anticancer/cytotoxicity assays: Analogues like Pyrrolomycin C and the F-series exhibit IC50 values in the sub-micromolar to low-micromolar range (e.g., 0.35 µM to 1.5 µM) against cell lines like HCT-116 and MCF7.[6] A starting range of 0.1 µM to 25 µM is advisable for cytotoxicity screening.

Q4: Is this compound stable in cell culture media?

A4: While specific stability data for this compound is not available, compounds of this nature can be susceptible to degradation in aqueous solutions. Furthermore, components in complex media, such as fetal bovine serum (FBS) or albumin, can bind to hydrophobic compounds like pyrrolomycins, significantly reducing their bioavailable concentration and apparent activity.[1] It is recommended to perform experiments in serum-free media where possible or to account for potential sequestration by serum proteins in your experimental design.

Troubleshooting Guides

Problem: I am not observing any antibacterial activity against my target organism.

Potential CauseRecommended Solution
Gram-Negative Bacteria: Wild-type Gram-negative bacteria like E. coli are often resistant to pyrrolomycins due to efficient drug efflux pumps, such as the AcrAB-TolC system.[1][7]
* Test against an efflux-pump deficient strain (e.g., E. coli ΔtolC) to confirm sensitivity.[1][7]
* Consider that this compound's primary spectrum of activity may be limited to Gram-positive bacteria.[1][4]
Compound Inactivation: Components in your culture medium, particularly serum or albumin, are binding to the compound and inactivating it.[1]
* Repeat the experiment in a minimal or serum-free medium.
* If serum is required, increase the concentration of this compound and note the media composition in your results.
Inappropriate Concentration: The concentration range tested is too low. The Minimal Bactericidal Concentration (MBC) for pyrrolomycins can be significantly higher than the MIC.[1][5]
* Perform a broad dose-response experiment (e.g., from 10 nM to 100 µM) to determine the effective concentration.
Solubility Issues: The compound has precipitated out of the aqueous culture medium upon dilution from the DMSO stock.
* Visually inspect the media for precipitation after adding the compound.
* Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the toxic threshold for your cells.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12, splines=true, overlap=false];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

start [label="No Activity Observed\nwith this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cell_type [label="What is your cell type?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gram_neg [label="Gram-Negative\nBacterium", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; gram_pos [label="Gram-Positive\nBacterium", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mammalian [label="Mammalian\nCell Line", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; efflux [label="Issue: Efflux Pump Resistance", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_efflux [label="Solution: Use\nΔtolC mutant strain", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; media [label="Issue: Serum/Albumin\nInactivation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_media [label="Solution: Use serum-free\nmedia or increase dose", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dose [label="Issue: Concentration\ntoo low / Precipitation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_dose [label="Solution: Broaden dose\nrange & check solubility", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cell_type; cell_type -> gram_neg [label="Gram (-)"]; cell_type -> gram_pos [label="Gram (+)"]; cell_type -> mammalian [label="Mammalian"]; gram_neg -> efflux; efflux -> solution_efflux; gram_pos -> media; mammalian -> media; media -> solution_media; media -> dose [style=dashed]; dose -> solution_dose; }

Caption: Troubleshooting logic for lack of this compound activity.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of well-characterized pyrrolomycin analogues. This data should be used as a reference to establish an expected potency range for this compound.

Table 1: In Vitro Activity of Pyrrolomycin Analogues

Compound Organism / Cell Line Assay Potency Reference
Pyrrolomycin D Staphylococcus aureus MIC ~1 ng/mL (~0.002 µM) [1][5][8]
S. aureus MBC ~3 µg/mL [1]
E. coli ΔtolC MIC ~25 ng/mL [1]
Pyrrolomycin C HCT-116 (Colon Cancer) IC50 0.8 µM [6]
MCF7 (Breast Cancer) IC50 1.5 µM [6]
Pyrrolomycin F-series HCT-116, MCF7 IC50 0.35 - 1.21 µM [6]
Synthetic Nitro-PMs HCT-116, MCF7 IC50 0.8 - 2.25 µM [9]

| | hTERT-RPE-1 (Normal) | IC50 | >10 µM (lower toxicity) |[10] |

Experimental Protocols

Protocol 1: General Method for Cytotoxicity Assessment (MTT Assay)

This protocol provides a framework for determining the 50% inhibitory concentration (IC50) of this compound on adherent mammalian cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of your this compound DMSO stock in complete cell culture medium. A typical 2-fold or 3-fold dilution series across 8-12 concentrations (e.g., 50 µM down to 25 nM) is recommended. Include a "vehicle control" well containing the highest concentration of DMSO used.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells with compound dilutions C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT reagent, incubate 3-4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Plot dose-response curve & calculate IC50 H->I

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

References

challenges in the chemical synthesis of Pyrrolomycin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Pyrrolomycin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic challenges in preparing the pyrrole core of Pyrrolomycin derivatives?

A1: The synthesis of the pyrrole ring, the core of Pyrrolomycin derivatives, often presents challenges such as harsh reaction conditions, low yields, and the formation of difficult-to-separate side products. Traditional methods like the Paal-Knorr and Hantzsch syntheses can be limited by these drawbacks. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, may require prolonged heating in an acidic medium, which can be detrimental to sensitive functional groups.

Q2: How can I improve the yield and reduce reaction times in the synthesis of Pyrrolomycin derivatives?

A2: Microwave-assisted organic synthesis (MAOS) has been shown to be an effective technique for improving yields and significantly reducing reaction times in the synthesis of halogenated Pyrrolomycins. This method offers a more efficient and cost-effective route to generate new Pyrrolomycin derivatives by allowing for rapid and uniform heating of the reaction mixture.

Q3: What are some common issues encountered during the purification of Pyrrolomycin derivatives?

A3: Pyrrolomycin derivatives, particularly those with polar functional groups, can be challenging to purify. Common issues include the presence of closely related byproducts and the inherent instability of some derivatives. Purification of crude pyrroles can sometimes be achieved by treating the mixture with an acid or an activated carboxylic acid derivative followed by distillation under reduced pressure. For many derivatives, chromatographic techniques are necessary. It is also crucial to protect the compounds from air and water, as pyrrole itself is a colorless volatile liquid that darkens upon exposure to air.

Troubleshooting Guides

Paal-Knorr Pyrrole Synthesis
Observed Problem Potential Cause Suggested Solution
Low to no product yield Harsh reaction conditions (prolonged heating, strong acid) degrading starting materials or product.- Use milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃.- Consider using microwave-assisted heating to reduce reaction time and potentially lower the required temperature.- Employ an ionic liquid like [BMIm]BF₄ as the solvent, which may allow the reaction to proceed at room temperature without an acid catalyst.
Formation of furan byproducts Reaction conditions are too acidic (pH < 3) or use of amine/ammonium hydrochloride salts.- Maintain neutral or weakly acidic conditions.- Use a weak acid like acetic acid to accelerate the reaction without promoting furan formation.
Difficulty in purifying the product Presence of unreacted starting materials and polymeric byproducts.- Subject the crude pyrrole to a pre-distillation to remove high-boiling residues before final purification.- For non-volatile derivatives, utilize column chromatography with a suitable solvent system.
Hantzsch Pyrrole Synthesis
Observed Problem Potential Cause Suggested Solution
Moderate yields (rarely exceeding 60%) Competing side reactions, such as the Feist-Benary furan synthesis, especially when using α-chlorocarbonyl starting materials.- Explore non-conventional reaction conditions, such as solid-phase synthesis or the use of a Lewis acid catalyst like Yb(OTf)₃ to potentially alter regioselectivity and improve yield.
Formation of self-condensation products of the α-amino ketone The α-amino ketone intermediate is prone to self-reaction.- Employ methods that generate the α-amino ketone in situ at a low concentration to minimize self-condensation.
Functional Group Manipulations
Observed Problem Potential Cause Suggested Solution
Low yield in O-demethylation of methoxy-substituted derivatives Incomplete reaction or degradation of the starting material under harsh conditions.- For a mild and effective cleavage of phenolic methyl ethers, use boron tribromide (BBr₃) in dichloromethane (DCM) at low temperatures or room temperature.- Alternatively, strong nucleophiles like thiolates in a polar aprotic solvent (e.g., DMF) at elevated temperatures can be used.- A combination of a long-chain thiol with NaOH can provide a less odorous and practical alternative.
Poor conversion in Sonogashira coupling with a brominated pyrrole derivative Low reactivity of the aryl bromide; catalyst deactivation.- Increase the reaction temperature; for aryl bromides, temperatures around 100°C in a pressure tube might be necessary.- Use a more electron-rich and bulky phosphine ligand, such as dppf, to enhance the oxidative addition step.- Ensure all reagents and solvents are dry and thoroughly degassed to prevent catalyst deactivation.
Uncontrolled or non-selective bromination of the pyrrole ring High reactivity of the pyrrole ring towards electrophilic substitution.- Use a milder brominating agent, such as N-bromosuccinimide (NBS), to better control the reaction.- Perform the reaction at a low temperature to reduce the rate of reaction and improve selectivity.

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Halogenated Pyrrolomycins

This protocol is adapted from a method for synthesizing new pyrrolomycin derivatives.

  • To a solution of the starting pyrrolomycin derivative (1 mmol) in a suitable solvent (e.g., anhydrous dichloromethane), add the halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide, 1-3 mmol).

  • Seal the reaction vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

General Procedure for O-Demethylation using AlCl₃

This protocol is based on the synthesis of nitro-pyrrolomycins.

  • Dissolve the methoxy-substituted pyrrolomycin derivative (1 mmol) in anhydrous dichloromethane (20 mL) in a flask.

  • Cool the solution in an ice-salt bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 30 mmol) portion-wise with stirring.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Cautiously decompose the reaction mixture by the slow addition of a cold 5% sulfuric acid solution (30 mL).

  • Add diethyl ether (50 mL) and stir vigorously for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Visualizations

Synthesis_Challenges cluster_synthesis Pyrrole Core Synthesis cluster_challenges Common Challenges Start Starting Materials PaalKnorr Paal-Knorr Synthesis Start->PaalKnorr Hantzsch Hantzsch Synthesis Start->Hantzsch PyrroleCore Pyrrole Core PaalKnorr->PyrroleCore HarshConditions Harsh Conditions PaalKnorr->HarshConditions prolonged heating, strong acid Hantzsch->PyrroleCore SideReactions Side Reactions Hantzsch->SideReactions e.g., furan formation LowYields Low Yields PyrroleCore->LowYields Purification Purification Issues PyrroleCore->Purification

Caption: Common challenges in pyrrole core synthesis.

Troubleshooting_Workflow Problem Low Product Yield? CheckConditions Review Reaction Conditions Problem->CheckConditions Yes CheckPurity Verify Starting Material Purity Problem->CheckPurity No Optimize Optimize Parameters CheckConditions->Optimize Harsh conditions identified Alternative Consider Alternative Synthesis CheckConditions->Alternative Conditions seem optimal CheckPurity->Problem Impure Success Successful Synthesis CheckPurity->Success Pure Optimize->Problem Re-evaluate Optimize->Success Yield Improved Alternative->Success New route successful Functionalization_Pathway PyrroleCore Pyrrolomycin Core Structure Bromination Bromination (e.g., NBS) PyrroleCore->Bromination Demethylation O-Demethylation (e.g., BBr3, AlCl3) PyrroleCore->Demethylation Sonogashira Sonogashira Coupling (Pd/Cu catalyst) Bromination->Sonogashira Derivative1 Brominated Derivative Bromination->Derivative1 Derivative2 Hydroxylated Derivative Demethylation->Derivative2 Derivative3 Alkynyl Derivative Sonogashira->Derivative3

Technical Support Center: Improving the Bioavailability of Synthetic Pyrrolomycin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at improving the bioavailability of synthetic pyrrolomycin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of synthetic pyrrolomycin compounds?

A1: The primary factors often include low aqueous solubility, extensive first-pass metabolism, and high plasma protein binding. Pyrrolomycins are generally hydrophobic compounds, which can lead to poor dissolution and absorption in the gastrointestinal tract.[1] Additionally, some derivatives undergo rapid metabolic degradation, such as glucuronidation, in the liver.[2]

Q2: What are the main strategic approaches to enhance the bioavailability of a new pyrrolomycin derivative?

A2: There are two main strategic pillars:

  • Structural Modification: This involves chemically altering the molecule to improve its physicochemical properties. Examples include the introduction of fluorine atoms or the replacement of halogens with nitro groups to modulate lipophilicity, metabolic stability, and cell permeability.[1][3]

  • Formulation Strategies: This involves developing advanced dosage forms to improve the compound's dissolution rate and absorption. While not extensively detailed in the provided literature for pyrrolomycins specifically, common techniques for similar hydrophobic compounds include using co-solvents, surfactants, or creating amorphous solid dispersions.

Q3: How does the degree of halogenation on the pyrrole ring affect the compound's properties?

A3: The type and number of halogens on the pyrrole and associated phenyl rings are critical for biological activity and physicochemical properties. The presence of electron-withdrawing groups, such as halogens, is often required for antibacterial activity.[4] High degrees of halogenation can increase lipophilicity, which may improve membrane penetration but can also decrease aqueous solubility.[5] Replacing chlorine with bromine or iodine has been shown to produce less active compounds against certain bacterial strains.[4]

Q4: What role does the pyrrolic NH and phenolic OH group play in the activity and properties of pyrrolomycins?

A4: The ionizable pyrrolic NH and phenolic OH groups are important for the biological activity of these compounds.[1][6] They are believed to act as proton carriers, enabling the compounds to function as potent protonophores that disrupt the bacterial membrane potential and uncouple oxidative phosphorylation.[6][7] Masking these groups, for instance by O-methylation, has been shown to significantly reduce biological activity, underscoring their importance.[6]

Troubleshooting Guides

Problem 1: My synthetic pyrrolomycin compound shows potent in vitro antibacterial activity but has poor efficacy in animal models.

This is a common issue often linked to poor pharmacokinetics. The workflow below can help diagnose the underlying cause.

G cluster_0 Troubleshooting Workflow: From In Vitro Potency to In Vivo Efficacy start Potent In Vitro Activity, Poor In Vivo Efficacy q1 Is the compound stable in formulation? start->q1 sol Assess Aqueous Solubility q1->sol Yes res_sol Low Solubility: Improve formulation (e.g., co-solvents) or modify structure. q1->res_sol No met Assess Metabolic Stability (Microsomes, S9) sol->met sol->res_sol ppb Assess Plasma Protein Binding met->ppb res_met Rapid Metabolism: Identify metabolic soft spots and block via structural modification. met->res_met perm Assess Permeability (e.g., Caco-2 assay) ppb->perm res_ppb High Binding: Consider structural changes to reduce lipophilicity. ppb->res_ppb res_perm Low Permeability: Optimize LogP/PSA via structural modification. perm->res_perm

Caption: Workflow for diagnosing poor in vivo efficacy.

  • Possible Cause/Solution 1: Poor Aqueous Solubility. Many pyrrolomycin derivatives are highly lipophilic and may precipitate in the gastrointestinal tract, preventing absorption.

    • Action: Determine the thermodynamic solubility using the shake-flask method. If solubility is below 10 µM, it is likely a contributing factor. Consider formulation strategies or structural modifications to introduce more polar groups.[8]

  • Possible Cause/Solution 2: Rapid First-Pass Metabolism. The compound may be absorbed but then rapidly metabolized by the liver before reaching systemic circulation.

    • Action: Perform an in vitro liver microsomal stability assay. A novel pyrrolomycin analog, MP1, showed rapid degradation in mouse S9 fractions, with glucuronidation being the major metabolic pathway.[2] A novel fluorinated pyrrolomycin showed an oral bioavailability of 35%, indicating that some metabolism is overcome.[3][9] If your compound is rapidly cleared (e.g., intrinsic clearance > 80 µL/min/mg protein), identify the metabolic "soft spot" and consider blocking it through medicinal chemistry (e.g., deuteration, fluorination).[2]

  • Possible Cause/Solution 3: High Plasma Protein Binding. If a compound is highly bound to plasma proteins (e.g., >95%), only the small unbound fraction is free to exert its therapeutic effect.

    • Action: Conduct a plasma protein binding assay. The pyrrolomycin analog MP1 was found to be highly bound (>95%) to mouse plasma proteins.[2] If binding is excessively high, structural modifications to reduce lipophilicity may be necessary.

Problem 2: My compound degrades quickly in metabolic stability assays. How can I proceed?

Rapid degradation in liver microsomes or S9 fractions is a common hurdle.

G cluster_0 Strategies for Improving Metabolic Stability cluster_1 Structural Modification Approaches start High In Vitro Metabolic Clearance identify Identify Metabolites (LC-MS/MS) start->identify block Block Metabolic 'Soft Spots' identify->block fluoro Introduce Fluorine block->fluoro deuterate Deuterate Site block->deuterate steric Introduce Bulky Group block->steric bioiso Bioisosteric Replacement block->bioiso

Caption: Strategies to address rapid metabolic clearance.

  • Step 1: Identify the Metabolites. Use high-resolution LC-MS/MS to determine the structure of the major metabolites. Common metabolic pathways for such structures include oxidation (hydroxylation) on aromatic rings or N-dealkylation, and conjugation reactions like glucuronidation.[2]

  • Step 2: Employ Structure-Based Drug Design. Once the site of metabolism is known, modify the structure to prevent or slow the reaction.

    • Fluorination: Introducing fluorine atoms can be a successful strategy. A novel fluorinated pyrrolomycin demonstrated favorable drug-like properties and pharmacokinetic profiles, including a half-life of over 6 hours and 35% oral bioavailability.[3][9]

    • Bioisosteric Replacement: Replacing a metabolically liable group with a bioisostere that is more stable can improve metabolic stability without sacrificing biological activity. For example, replacing a metabolically active methyl group on a pyridine ring was found to significantly decrease activity, indicating the importance of careful selection.[8]

Data on Synthetic Pyrrolomycin Analogs

The following tables summarize key quantitative data from cited literature to allow for easy comparison between different synthetic approaches.

Table 1: Pharmacokinetic and Activity Profile of a Novel Fluorinated Pyrrolomycin

Parameter Value Reference
Oral Bioavailability 35% [3][9]
Elimination Half-Life (IV) 6.04 h [3][9]
Elimination Half-Life (Oral) 6.75 h [3][9]
clogP 4.1 [3][9]
MIC vs. S. aureus 73 ng/mL [3][9]
MBC vs. S. aureus 4 µg/mL [3][9]

| Biofilm Killing Conc. | 8 µg/mL |[3][9] |

Table 2: In Vitro Metabolic Stability of Pyrrolomycin Analog MP1

Microsome Source Intrinsic Clearance (µL/min/mg protein) Reference
Mouse Liver 88.72 ± 2.66 [2]
Rat Liver 80.01 ± 16.5 [2]

| Human Liver | 50.99 ± 5.25 |[2] |

Table 3: ADMET Profile Comparison of Nitro-Pyrrolomycins vs. Precursors

Compound Property Nitro-Pyrrolomycins (e.g., 5a-d) Pyrrolomycin-C (Natural) Note Reference
Oral Absorption Less Absorbable Higher Introduction of nitro group changed absorption properties. [1]
Intestinal Permeability Lower Higher [1]
Blood-Brain Barrier Less Permeable Higher [1]
Jorgensen's Rule of 3 No Violations N/A Indicates favorable drug-like properties despite changes. [1]

| Cytotoxicity | Less Toxic | More Toxic | Replacement of halogens with nitro groups can yield safer compounds. |[1] |

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes

This protocol is adapted from the methodology described for the pyrrolomycin analog MP1.[2]

  • Objective: To determine the rate of metabolic clearance of a synthetic pyrrolomycin compound.

  • Materials:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) at 20 mg/mL.

    • 0.5 M Phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., NADPH-A and NADPH-B).

    • Ice-cold acetonitrile with an internal standard (for reaction termination).

    • Control compounds (e.g., a high-clearance and a low-clearance compound).

  • Procedure:

    • Prepare a master mix containing phosphate buffer and the microsomal solution. Pre-warm at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of the remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

References

strategies to reduce Pyrrolomycin E cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding strategies to manage and reduce the cytotoxicity of Pyrrolomycin E in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?

A1: The primary mechanism of cytotoxicity for the pyrrolomycin class of antibiotics, including this compound, is their function as potent protonophores. They act as membrane-depolarizing agents that shuttle protons across lipid bilayers, disrupting the mitochondrial proton gradient.[1][2][3][4] This uncouples oxidative phosphorylation, leading to a collapse of the cell's bioenergetic state and subsequent cell death.[4][5] This mechanism is generally not selective between bacterial and mammalian cells.[1]

Q2: Are there secondary mechanisms that contribute to this compound's toxicity?

A2: Yes. In addition to disrupting cellular bioenergetics, pyrrolomycins and structurally related compounds have been shown to induce apoptosis, potentially through the inhibition of anti-apoptotic proteins like Mcl-1.[6][7][8] This inhibition can lead to mitochondrial outer membrane permeabilization (MOMP) and the activation of the intrinsic apoptosis pathway.[7] Furthermore, treatment can lead to mitochondrial dysfunction and the accumulation of damaging reactive oxygen species (ROS).[7]

Q3: Is it possible to chemically modify this compound to reduce its cytotoxicity?

A3: Yes, chemical modification is a key strategy. Studies on pyrrolomycin analogs have shown that replacing the chlorine atoms on the pyrrole ring with nitro (NO₂) or bromine (Br) groups can reduce cytotoxicity against normal mammalian cells while maintaining or even enhancing the desired antibacterial or anticancer activity.[5][9] Specifically, certain synthetic nitro-pyrrolomycins were found to be less toxic to normal epithelial cells (hTERT RPE-1) than the natural Pyrrolomycin C.[9]

Q4: How does the composition of cell culture medium affect this compound's activity?

A4: The presence of serum proteins, particularly albumin, in the culture medium plays a significant role in modulating the activity of pyrrolomycins.[1][4] Albumin can bind to the compound, reducing its effective concentration and thus its observed cytotoxicity. This is a critical factor to consider for experimental consistency, as variations in serum percentage can lead to significant differences in results.[1]

Troubleshooting Guides

Issue 1: High levels of unexpected cytotoxicity are observed at low compound concentrations.

  • Possible Cause: Low serum concentration in the cell culture medium. Pyrrolomycins bind to albumin, so lower serum levels result in a higher effective concentration of the free compound.[1][4]

  • Troubleshooting Steps:

    • Standardize Serum Levels: Ensure all experiments are conducted with a consistent, clearly reported percentage of fetal bovine serum (FBS) or other serum.

    • Conduct Serum Titration: To understand the impact of protein binding, perform a dose-response experiment where cells are exposed to this compound in media containing varying concentrations of serum (e.g., 1%, 5%, 10%).[10] This will help establish the relationship between protein binding and cytotoxicity in your specific cell model.

    • Verify Compound Concentration: Re-verify the concentration of your this compound stock solution. Dilution errors can lead to unexpectedly high final concentrations.

Issue 2: Inconsistent cytotoxicity results across different experimental batches.

  • Possible Cause: Variability in experimental conditions or cell health.

  • Troubleshooting Steps:

    • Control for Cell Passage Number: Use cells within a consistent, narrow range of passage numbers for all experiments, as sensitivity to cytotoxic agents can change as cells are cultured for extended periods.

    • Monitor Cell Health: Regularly check cells for signs of stress or contamination. Ensure a consistent seeding density to avoid variations due to the cell confluence state.

    • Use Multiparametric Assays: Relying on a single cytotoxicity assay (e.g., MTT only) can be misleading.[10] Use orthogonal methods that measure different aspects of cell health, such as a viability assay (e.g., ATP content) and a cytotoxicity assay (e.g., LDH release), to get a more complete picture.[10][11]

Issue 3: Difficulty in finding a therapeutic window between desired activity (e.g., anticancer) and toxicity to normal cells.

  • Possible Cause: The inherent non-selective protonophoric mechanism of action of natural pyrrolomycins.[1]

  • Troubleshooting Steps:

    • Evaluate Structural Analogs: The most effective strategy is to investigate synthetic analogs. As shown in the table below, nitro-substituted pyrrolomycins have demonstrated an improved selectivity index, meaning they are more toxic to cancer cells than to normal cells.[9]

    • Test Co-treatment with Cytoprotective Agents: Based on secondary cytotoxicity mechanisms, you can experimentally test the efficacy of co-treatment with antioxidants (e.g., N-acetylcysteine) to mitigate ROS-related damage or with pan-caspase inhibitors (e.g., Z-VAD-FMK) to determine the contribution of apoptosis to cell death.

    • Consider Advanced Delivery Systems: For in vivo applications, formulating this compound within targeted drug delivery systems, such as antibody-drug conjugates or liposomes, could help concentrate the compound at the target site and reduce systemic toxicity.

Data on Cytotoxicity of Pyrrolomycin Analogs

The following table summarizes data from a study on synthetic pyrrolomycin derivatives, comparing their cytotoxicity (IC₅₀) against cancer and normal cell lines. This highlights the potential of chemical modification to improve the therapeutic index.

CompoundKey ModificationCell LineCell TypeIC₅₀ (µM)Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer)Reference
Pyrrolomycin C Natural (Reference)HCT116Colon Cancer0.80 ± 0.114.8[9]
MCF 7Breast Cancer1.50 ± 0.212.6[9]
hTERT-RPE-1Normal Epithelial3.85 ± 0.49-[9]
Compound 5a Nitro-substitutedHCT116Colon Cancer0.70 ± 0.1210.3 [9]
MCF 7Breast Cancer1.20 ± 0.146.0[9]
hTERT-RPE-1Normal Epithelial7.20 ± 0.81-[9]
Compound 5d Nitro-substitutedHCT116Colon Cancer0.80 ± 0.0910.9 [9]
MCF 7Breast Cancer1.10 ± 0.117.9[9]
hTERT-RPE-1Normal Epithelial8.70 ± 0.96-[9]
Compound 1 Bromo-substitutedHCT116Colon Cancer1.30 ± 0.351.8[9]
MCF 7Breast Cancer1.22 ± 0.692.0[9]
hTERT-RPE-1Normal Epithelial2.45 ± 0.22-[9]

Data adapted from Raimondi et al., as referenced in[9]. The Selectivity Index was calculated based on the provided IC₅₀ values.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Cytoprotective Agents start Seed Mammalian Cells in Multi-well Plate treat Treat cells with: 1. This compound (Control) 2. This compound + Test Agent start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Multiplexed Assay: - Viability (e.g., ATP Assay) - Cytotoxicity (e.g., LDH Assay) incubate->assay analyze Analyze Data: Compare viability/cytotoxicity between control and treated groups assay->analyze end Determine Efficacy of Cytoprotective Agent analyze->end

Caption: Workflow for testing agents that may reduce this compound cytotoxicity.

G cluster_mech1 Primary Mechanism: Bioenergetic Collapse cluster_mech2 Secondary Mechanism: Apoptosis & ROS PE This compound Membrane Mitochondrial Membrane PE->Membrane Mcl1 Inhibition of Mcl-1 Protein PE->Mcl1 ROS ROS Accumulation PE->ROS Depolarize Membrane Depolarization (Protonophore Action) Membrane->Depolarize OxPhos Uncoupling of Oxidative Phosphorylation Depolarize->OxPhos Collapse ATP Depletion & Bioenergetic Collapse OxPhos->Collapse Death Cell Death Collapse->Death MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mcl1->MOMP Caspase Caspase Activation MOMP->Caspase Caspase->Death ROS->MOMP

Caption: Proposed signaling pathways for this compound-induced cytotoxicity.

G cluster_chem Chemical Modification (Lead Optimization) cluster_exp Experimental Co-Treatment (Mechanistic Studies) center Strategies to Reduce This compound Cytotoxicity Nitro Nitro-Substitution (Improves Selectivity) center->Nitro Antioxidant Antioxidants (e.g., N-acetylcysteine) - Mitigate ROS Damage center->Antioxidant Bromo Bromo-Substitution Methyl O-Methylation (Reduces Activity) Caspase Caspase Inhibitors (e.g., Z-VAD-FMK) - Block Apoptosis

Caption: Overview of strategies to mitigate this compound cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, with or without the cytoprotective agent being tested. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage, indicating cytotoxicity.[12]

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol. Include two additional controls: a "maximum LDH release" control (treat cells with a lysis buffer 45 minutes before the assay endpoint) and a "background" control (medium only).[13]

  • Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a diaphorase/dye solution).

  • Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background reading, calculate the percentage of cytotoxicity by normalizing the sample readings to the maximum LDH release control.

    • % Cytotoxicity = (Sample Value - Vehicle Control Value) / (Max Release Value - Vehicle Control Value) * 100

References

Technical Support Center: Managing Efflux Pump-Mediated Resistance to Pyrrolomycins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolomycins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on efflux pump-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pyrrolomycins?

A1: Pyrrolomycins act as potent protonophores. They are membrane-depolarizing agents that disrupt the proton gradient across the bacterial cell membrane, leading to the uncoupling of oxidative phosphorylation.[1][2] This disruption of the cell's energy production is the primary basis for their antibiotic activity.

Q2: Why are Gram-negative bacteria often resistant to Pyrrolomycins, while Gram-positive bacteria are susceptible?

A2: The intrinsic resistance of many Gram-negative bacteria to Pyrrolomycins is largely attributed to the presence of efficient efflux pumps.[1][2] These pumps actively transport the Pyrrolomycin molecules out of the bacterial cell, preventing them from reaching their target at the cell membrane in sufficient concentrations. When key components of these efflux systems, such as TolC in E. coli, are genetically removed, Gram-negative bacteria become highly sensitive to Pyrrolomycins.[1][3]

Q3: Which efflux pump system is primarily responsible for Pyrrolomycin resistance in Escherichia coli?

A3: Studies have shown that the AcrAB-TolC efflux pump system plays a significant role in conferring resistance to a wide range of compounds in E. coli.[4][5][6][7] Deletion of the tolC gene, which encodes the outer membrane channel of this tripartite system, renders E. coli highly susceptible to Pyrrolomycins.[1]

Q4: Can the activity of Pyrrolomycins be restored in resistant strains?

A4: Yes, the use of efflux pump inhibitors (EPIs) can restore the susceptibility of resistant bacterial strains to Pyrrolomycins. EPIs block the function of efflux pumps, leading to the intracellular accumulation of the antibiotic. Pyrrole-based compounds have themselves been identified as potential EPIs, suggesting a promising avenue for combination therapy.[8]

Troubleshooting Guides

MIC (Minimum Inhibitory Concentration) Assays
Problem Possible Cause(s) Troubleshooting Steps
High variability in MIC values between replicates. - Inconsistent inoculum density. - Improper serial dilutions of Pyrrolomycin. - Contamination of the bacterial culture.- Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. - Use calibrated pipettes and fresh dilution series for each experiment. - Streak the inoculum on an agar plate to check for purity.
No significant difference in Pyrrolomycin MIC with the addition of an efflux pump inhibitor (EPI). - The chosen EPI is not effective against the specific efflux pump. - The concentration of the EPI is too low. - The resistance mechanism is not primarily due to efflux. - The EPI itself is a substrate for another efflux pump.- Test a panel of EPIs with different mechanisms of action. - Perform a dose-response experiment to determine the optimal EPI concentration. - Confirm the presence and expression of the target efflux pump gene. - Consider other resistance mechanisms like target modification or enzymatic degradation.
Pyrrolomycin appears to be less potent than expected based on literature values. - Binding of Pyrrolomycin to components in the growth medium, such as albumin.[1][2] - Degradation of the Pyrrolomycin stock solution.- Use a defined minimal medium or medium with reduced protein content if possible. - Prepare fresh stock solutions of Pyrrolomycin and store them appropriately (protected from light, at the recommended temperature).
Efflux Pump Assays (Fluorescent Dyes)
Problem Possible Cause(s) Troubleshooting Steps
High background fluorescence in the no-cell control. - Autofluorescence of the growth medium or buffer. - Contamination of reagents with fluorescent compounds.- Use a minimal, defined medium or buffer with low autofluorescence. - Test all reagents for background fluorescence before the experiment.
Inconsistent or non-reproducible fluorescence readings. - Variation in cell density between wells. - Photobleaching of the fluorescent dye. - The fluorescent dye is actively being extruded by the cells.- Ensure accurate and consistent cell loading in all wells. - Minimize exposure of the plate to the excitation light source. - Use a known efflux pump inhibitor (e.g., CCCP or PAβN) as a positive control for dye accumulation.[9]
The efflux pump inhibitor shows no effect on dye accumulation. - The dye is not a substrate for the efflux pump being inhibited. - The inhibitor concentration is not optimal. - The cells are not energized, and therefore, the efflux is not active.- Use a validated dye for the specific efflux pump being studied (e.g., ethidium bromide or Nile red for AcrAB-TolC).[9] - Perform a dose-response curve for the inhibitor. - Ensure that an energy source (e.g., glucose) is added to the buffer to activate the efflux pumps.[10]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins against various bacterial strains.

CompoundOrganismGenotypeMIC (µg/mL)Reference
Pyrrolomycin CStaphylococcus aureusWild-type0.03[1]
Pyrrolomycin DStaphylococcus aureusWild-type0.02[1]
Pyrrolomycin DEscherichia coliWild-type>100[1]
Pyrrolomycin CEscherichia coliΔtolC0.025[1]
Pyrrolomycin DEscherichia coliΔtolC0.025[1]
Pyrrolomycin F MixStaphylococcus aureusWild-type0.05[11]
Pyrrolomycin F MixEscherichia coliWild-type6.25[11]

Table 2: Potentiation of Tetracycline Activity by a Pyrrole-Based Efflux Pump Inhibitor (Ar5) in E. coli Overexpressing the AcrB Efflux Pump.

CompoundConcentration of Ar5 (µg/mL)MIC of Tetracycline (µg/mL)Fold-Decrease in MICFractional Inhibitory Concentration Index (FICI)Reference
Tetracycline064--[8]
Tetracycline + Ar584160.1875[8]
Tetracycline + Ar5162320.281[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single, well-isolated colony from an agar plate and inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in the appropriate broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Pyrrolomycin Dilutions:

    • Prepare a stock solution of the Pyrrolomycin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the Pyrrolomycin stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the Pyrrolomycin that completely inhibits visible bacterial growth.

Protocol 2: Real-Time Efflux Assay using a Fluorescent Dye

This protocol is adapted from established methods for monitoring efflux pump activity.[10][12]

  • Cell Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) with 1 mM MgCl₂).

    • Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 1.0.

  • Loading with Fluorescent Dye:

    • To de-energize the cells and inhibit efflux, add an uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to a final concentration of 5-10 µM and incubate for 20 minutes at 37°C.

    • Add a fluorescent dye that is a known substrate of the target efflux pump (e.g., 10 µM Nile Red for AcrAB-TolC) and incubate for 1-2 hours at 37°C to allow for dye accumulation.

  • Real-Time Efflux Measurement:

    • Wash the cells to remove the CCCP and extracellular dye.

    • Resuspend the cells in fresh buffer and transfer them to a 96-well black, clear-bottom plate.

    • Place the plate in a fluorescence plate reader and record the baseline fluorescence.

    • To initiate efflux, add an energy source (e.g., glucose to a final concentration of 1 mM).

    • Immediately begin recording the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • The rate of decrease in fluorescence is proportional to the rate of efflux. Compare the efflux rates between wild-type and efflux pump-deficient strains, or in the presence and absence of an efflux pump inhibitor.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol provides a general framework for quantifying the expression levels of efflux pump genes.

  • RNA Extraction:

    • Grow bacterial cultures to the mid-logarithmic phase under the desired conditions (e.g., with and without sub-inhibitory concentrations of Pyrrolomycin).

    • Extract total RNA from the bacterial pellets using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR:

    • Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the efflux pump gene of interest and a housekeeping gene (e.g., 16S rRNA) for normalization.

    • Run the reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene.

    • Calculate the relative gene expression using the ΔΔCt method.[13] An increase in the relative expression of the efflux pump gene in the presence of Pyrrolomycin would suggest that the antibiotic induces the expression of the pump.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Adjust to 0.5 McFarland Standard A->B D Inoculate 96-well plate B->D C Prepare Pyrrolomycin Serial Dilutions C->D E Incubate at 37°C for 18-24h D->E F Read Plate for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

efflux_pump_assay_workflow cluster_prep Cell Preparation & Loading cluster_measurement Measurement cluster_analysis Analysis A Grow and Harvest Bacterial Cells B De-energize Cells (e.g., with CCCP) A->B C Load with Fluorescent Dye B->C D Wash and Resuspend Cells C->D E Measure Baseline Fluorescence D->E F Energize Cells (e.g., with Glucose) E->F G Record Fluorescence Decrease Over Time F->G H Calculate Efflux Rate G->H

Caption: Real-time efflux assay workflow.

acrab_tolc_regulation cluster_stress Inducing Signals cluster_regulators Global Regulators cluster_local Local Regulator cluster_operon Efflux Pump Operon stress Antibiotics, Bile Salts, Cellular Metabolites marA MarA stress->marA activates soxS SoxS stress->soxS activates acrR AcrR stress->acrR inactivates acrAB acrAB operon marA->acrAB soxS->acrAB rob Rob rob->acrAB acrR->acrAB

Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Pyrrolomycin E and Pyrrolomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of Pyrrolomycin E and Pyrrolomycin D, two members of the polyhalogenated pyrrole class of antibiotics. This analysis is based on available experimental data to inform research and development efforts in the pursuit of novel antimicrobial agents.

Summary of Antibacterial Activity

Pyrrolomycin D consistently demonstrates broader and more potent antibacterial activity compared to this compound.[1] While both compounds are active against Gram-positive bacteria, Pyrrolomycin D also exhibits significant activity against Gram-negative bacteria and fungi, a characteristic not shared by this compound.[1] In fact, Pyrrolomycin D is often highlighted as the most active among the natural pyrrolomycins.[2][3]

The enhanced activity of Pyrrolomycin D is attributed to the presence of a chlorine atom on the pyrrole moiety.[2] The mechanism of action for Pyrrolomycins, particularly C and D, involves acting as potent protonophores that disrupt the bacterial cell membrane's proton gradient and uncouple oxidative phosphorylation.[4][5]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pyrrolomycin D and E against various bacterial strains as reported in the literature. It is important to note that directly comparable MIC values for this compound against a wide range of strains are less frequently reported than for Pyrrolomycin D.

Bacterial StrainPyrrolomycin D MIC (µM)This compound MIC (µM)Reference
Staphylococcus aureus≤0.002Active (no specific value)[1][2]
Staphylococcus epidermidis≤0.002Active (no specific value)[2]
Enterococcus faecalis≤0.002Active (no specific value)[2]
Streptococcus agalactiae≤0.002Not reported[2]
Listeria monocytogenes≤0.002Not reported[2]
Bacillus subtilis≤0.002Active (no specific value)[1][2]
Escherichia coli4.34 - 34.78Inactive[3]
Salmonella typhi4.34 - 34.78Inactive[3]
Klebsiella pneumoniae4.34 - 34.78Inactive[3]
Shigella sonnei4.34 - 34.78Inactive[3]

Experimental Protocols

The determination of the antibacterial activity of Pyrrolomycins, as summarized in the table above, is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared, typically from an overnight culture grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is diluted to achieve a specific cell density, often 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The Pyrrolomycin compounds are serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to determine the inhibitory endpoint.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium and no bacteria) are included to ensure the validity of the assay.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the Pyrrolomycin at which no visible turbidity (bacterial growth) is observed.

Experimental Workflow

The following diagram illustrates the typical workflow for comparing the antibacterial activity of this compound and Pyrrolomycin D.

Antibacterial_Activity_Comparison cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis PyrD Pyrrolomycin D Stock Serial_Dilution_D Serial Dilution of PyrD PyrD->Serial_Dilution_D PyrE This compound Stock Serial_Dilution_E Serial Dilution of PyrE PyrE->Serial_Dilution_E Bacteria Bacterial Strains Inoculation_D Inoculation with Bacteria Bacteria->Inoculation_D Inoculation_E Inoculation with Bacteria Bacteria->Inoculation_E Serial_Dilution_D->Inoculation_D Serial_Dilution_E->Inoculation_E Incubation Incubation Inoculation_D->Incubation Inoculation_E->Incubation MIC_D Determine MIC for PyrD Incubation->MIC_D MIC_E Determine MIC for PyrE Incubation->MIC_E Comparison Compare MIC Values MIC_D->Comparison MIC_E->Comparison

Caption: Workflow for MIC determination of Pyrrolomycins.

Signaling Pathway and Mechanism of Action

Pyrrolomycins C and D exert their antibacterial effect by functioning as protonophores, which disrupt the proton motive force across the bacterial cytoplasmic membrane. This process is crucial for cellular functions such as ATP synthesis and transport.

Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane cluster_pyrrolomycin Pyrrolomycin Action Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Disruption Disruption of Proton Gradient Proton_Gradient->Disruption ATP ATP ATP_Synthase->ATP produces Pyrrolomycin Pyrrolomycin D/E Pyrrolomycin->Disruption Inhibition Inhibition of ATP Synthesis Disruption->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of Pyrrolomycins as protonophores.

References

Pyrrolomycin E vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel antimicrobial agents. This guide provides a comparative overview of Pyrrolomycin E and the established antibiotic, vancomycin, in their efficacy against MRSA. While direct comparative studies and specific quantitative data for this compound are limited in publicly available literature, this document synthesizes the existing evidence for the broader class of pyrrolomycins and contrasts it with the well-documented performance of vancomycin.

Executive Summary

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections. Its mechanism involves the inhibition of bacterial cell wall synthesis. However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains, coupled with concerns about its clinical efficacy and potential for nephrotoxicity, has spurred the search for alternative therapies.

Quantitative Data on Anti-MRSA Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for various pyrrolomycins and vancomycin against MRSA. It is crucial to note the absence of specific MIC values for this compound in the surveyed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Pyrrolomycins against S. aureus (including MRSA)

CompoundS. aureus Strain(s)MIC (µM)Reference
Pyrrolomycin C, D, EGram-positive pathogens including S. aureusActive (Specific MIC for E not provided)
Pyrrolomycin DS. aureus≤0.002 (in most cases)
Pyrrolomycin GS. aureus MRSA21
Pyrrolomycin HS. aureus MRSA2.6
Pyrrolomycin JS. aureus MRSA2.6
Fluorinated Pyrrolomycin 4S. aureus0.073 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against MRSA

MRSA Strain(s)MIC (µg/mL)Reference(s)
Clinical Isolates0.5 - 2
Clinical IsolatesSusceptible: ≤2, Intermediate: 4-8, Resistant: ≥16
Bacteremia Isolates0.5 - 2

Mechanism of Action

The mechanisms by which Pyrrolomycins and Vancomycin exert their antibacterial effects are fundamentally different, which is a key consideration in the context of antibiotic resistance.

Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

Pyrrolomycins: Studies on pyrrolomycins, such as Pyrrolomycin C and D, suggest that they act as protonophores. They are believed to insert into the bacterial cell membrane and disrupt the proton motive force by shuttling protons across the membrane. This dissipates the proton gradient essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.

Mechanism_of_Action Comparative Mechanisms of Action Against MRSA cluster_vancomycin Vancomycin cluster_pyrrolomycin Pyrrolomycin Vanc Vancomycin DAla D-Ala-D-Ala Terminus Vanc->DAla Binds to PG Peptidoglycan Synthesis DAla->PG Inhibits incorporation into CW Cell Wall Integrity PG->CW Essential for Lysis Cell Lysis CW->Lysis Loss of leads to Pyrro Pyrrolomycin Membrane Bacterial Cell Membrane Pyrro->Membrane Inserts into HGradient Proton Gradient Membrane->HGradient Dissipates ATP ATP Synthesis HGradient->ATP Drives Death Cell Death ATP->Death Loss of leads to

Diagram of the distinct mechanisms of action of Vancomycin and Pyrrolomycins against MRSA.

Experimental Protocols

Accurate determination of MIC is fundamental to assessing antibiotic efficacy. The following outlines a standard methodology for this purpose.

Broth Microdilution Method for MIC Determination

This is a widely accepted method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (Vancomycin or Pyrrolomycin) is prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antibiotic B->C D Incubate at 37°C for 16-20h C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Conclusion

Vancomycin remains a critical tool in the fight against MRSA, but its limitations underscore the urgent need for new antibiotics with novel mechanisms of action. The pyrrolomycin class of compounds, with their distinct protonophore activity, represents a promising area of research. While specific data on this compound's efficacy against MRSA is currently lacking in the public domain, the potent activity of other pyrrolomycins, such as Pyrrolomycin D, suggests that this family of molecules warrants further investigation.

Future research should focus on determining the specific MIC of this compound against a panel of MRSA strains, including vancomycin-intermediate and -resistant isolates. Direct, head-to-head comparative studies with vancomycin under standardized conditions are essential to fully elucidate the potential of this compound as a viable alternative or adjunctive therapy for MRSA infections. Such studies will be instrumental in guiding the development of the next generation of antibiotics to combat this persistent and evolving threat.

Pyrrolomycin E: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyrrolomycin E with other classes of antibiotics, focusing on the critical aspect of cross-resistance. The available experimental data on this compound's activity and resistance mechanisms are summarized to offer insights into its potential efficacy against multidrug-resistant pathogens.

Executive Summary

This compound, a member of the pyrrolomycin class of natural antibiotics, exhibits a distinct mechanism of action that sets it apart from the majority of clinically used antibacterial agents. Its activity as a protonophore, disrupting the proton motive force across the bacterial cell membrane, suggests a low probability of target-based cross-resistance with antibiotics that inhibit specific enzymes or biosynthetic pathways. Resistance to pyrrolomycins is primarily driven by mechanisms that reduce intracellular drug accumulation, such as the overexpression of efflux pumps. This guide synthesizes the available data to evaluate the potential for cross-resistance between this compound and other major antibiotic classes.

Data Presentation: Susceptibility Profiles

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and other pyrrolomycins against a range of bacterial species, including strains with known resistance profiles.

Table 1: In Vitro Antibacterial Activity of Pyrrolomycins C, D, and E

MicroorganismMIC (µg/mL)
Pyrrolomycin C
Staphylococcus aureus 209P0.2
Staphylococcus aureus Smith0.1
Bacillus subtilis ATCC 66330.05
Escherichia coli NIHJ>100
Pseudomonas aeruginosa IAM 1095>100
Candida albicans ATCC 752>100

Data extracted from a study by Ezaki et al.[1]

Table 2: Antibacterial Activity of Various Natural Pyrrolomycins

OrganismMIC (µM)
PM-A
Staphylococcus aureus 209P JC-117.29
Staphylococcus epidermidis ATCC 1222817.29
Enterococcus faecalis69.1
Escherichia coli NIHJ JC-234.57
Salmonella typhi T-6334.57
Klebsiella pneumoniae69.1
Shigella sonnei34.57

This table presents a summary of data from a review on the pharmaceutical potential of pyrrolomycins.[2]

Experimental Protocols

The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methodologies.

Minimum Inhibitory Concentration (MIC) Determination:

A standard broth microdilution method is typically employed to determine the MIC of this compound and other antibiotics. The general procedure is as follows:

  • Bacterial Strain Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated to obtain fresh colonies. A suspension of the bacteria is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution Series: A serial two-fold dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Analysis of Cross-Resistance Potential

Theoretical Lack of Target-Based Cross-Resistance:

The primary mechanism of action of this compound as a protonophore suggests a low likelihood of cross-resistance with antibiotics that have specific intracellular targets. Most major antibiotic classes function by inhibiting key cellular processes:

  • β-Lactams (e.g., penicillins, cephalosporins): Inhibit cell wall synthesis by targeting penicillin-binding proteins.

  • Macrolides (e.g., erythromycin, azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.

  • Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Aminoglycosides (e.g., gentamicin, amikacin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

  • Tetracyclines (e.g., doxycycline, minocycline): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

  • Glycopeptides (e.g., vancomycin): Inhibit cell wall synthesis by binding to peptidoglycan precursors.

Since this compound disrupts the integrity and function of the cell membrane through a non-specific mechanism of dissipating the proton gradient, mutations in the targets of these other antibiotic classes are not expected to confer resistance to this compound.

Potential for Efflux-Mediated Cross-Resistance:

The primary mechanism of acquired resistance to pyrrolomycins involves the upregulation of multidrug efflux pumps.[3] These pumps can expel a broad range of structurally diverse compounds from the bacterial cell, reducing their intracellular concentration to sub-inhibitory levels.

Therefore, there is a potential for cross-resistance between this compound and other antibiotics that are also substrates of the same efflux pumps. For example, a bacterial strain that has developed resistance to a particular antibiotic by overexpressing a specific efflux pump may also exhibit reduced susceptibility to this compound if it is also a substrate for that pump.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ProtonPump Proton Pump H_out H+ ProtonPump->H_out Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ATP H_out->ATP_Synthase Proton Motive Force PyrrolomycinE This compound H_out->PyrrolomycinE H_in H+ ADP ADP + Pi ADP->ATP_Synthase PyrrolomycinE->H_in Transports H+ in

Caption: Mechanism of action of this compound as a protonophore.

G cluster_membrane Bacterial Cell Membrane EffluxPump Multidrug Efflux Pump PyrrolomycinE_out This compound EffluxPump->PyrrolomycinE_out Efflux OtherAntibiotic_out Other Antibiotic EffluxPump->OtherAntibiotic_out Efflux PyrrolomycinE_in This compound PyrrolomycinE_out->PyrrolomycinE_in Influx OtherAntibiotic_in Other Antibiotic OtherAntibiotic_out->OtherAntibiotic_in Influx PyrrolomycinE_in->EffluxPump OtherAntibiotic_in->EffluxPump

Caption: Efflux pump-mediated cross-resistance mechanism.

Conclusion

Based on its unique mechanism of action as a protonophore, this compound is unlikely to be affected by target-site mutations that confer resistance to other major classes of antibiotics. This suggests a low potential for target-based cross-resistance, making this compound a potentially valuable agent for treating infections caused by bacteria resistant to conventional therapies.

However, the potential for cross-resistance mediated by multidrug efflux pumps cannot be disregarded. The extent of this potential cross-resistance will depend on the substrate specificity of the efflux pumps that are overexpressed in clinically resistant bacterial strains. Further research is critically needed to investigate the susceptibility of a broad panel of multidrug-resistant clinical isolates to this compound and to characterize the role of specific efflux pumps in conferring resistance to this antibiotic. Such studies will be crucial in fully defining the therapeutic potential of this compound in an era of increasing antimicrobial resistance.

References

Unveiling the Potency of Pyrrolomycins C and D: A Comparative Guide to their Membrane-Depolarizing Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the membrane-depolarizing properties of Pyrrolomycin C and Pyrrolomycin D. Through a synthesis of experimental data, this document provides a comprehensive overview of their mechanisms of action and methodologies for their validation.

Pyrrolomycins C and D are potent natural antibiotics that exhibit significant antibacterial activity by disrupting the integrity of the bacterial cell membrane. Their primary mechanism of action involves the depolarization of the membrane, leading to a collapse of the proton motive force and subsequent cell death. This guide delves into a comparative analysis of these two compounds, presenting quantitative data on their efficacy, detailed experimental protocols for their assessment, and visual representations of their mode of action.

Quantitative Comparison of Bioactivity

Pyrrolomycin C has been demonstrated to be a more potent membrane-depolarizing agent than Pyrrolomycin D. However, Pyrrolomycin D often exhibits greater overall biological activity against a range of bacterial and cancer cell lines, a phenomenon attributed to its higher lipophilicity, which facilitates membrane permeation.[1] The following tables summarize the minimal bactericidal concentration (MBC) and half-maximal inhibitory concentration (IC50) values for Pyrrolomycin C and D against various cell types.

Table 1: Minimal Bactericidal Concentration (MBC) of Pyrrolomycin C and D against Bacterial Strains

CompoundS. aureus (µM)P. aeruginosa (µM)
Pyrrolomycin C>90>90
Pyrrolomycin D30.75

Data sourced from a study by Raimondi et al. (2019).

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Pyrrolomycin C and D against Cancer Cell Lines

CompoundHCT116 (µM)MCF 7 (µM)
Pyrrolomycin C1.30 ± 0.351.22 ± 0.69

Note: IC50 data for Pyrrolomycin D against these specific cell lines was not available in the reviewed literature.

Mechanism of Action: Protonophoric Activity

Pyrrolomycins C and D function as protonophores, molecules that shuttle protons across biological membranes, thereby dissipating the crucial proton gradient.[2][3][4][5][6] This action uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, cell death. Studies have shown that pyrrolomycins are an order of magnitude more active as membrane-depolarizing agents than the conventional uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).[2][3][4]

Mechanism of Protonophore Action cluster_membrane Bacterial Cytoplasmic Membrane cluster_proton_motive_force Proton Motive Force Extracellular Space Extracellular Space Intracellular Space Intracellular Space Pyr_H Pyrrolomycin-H+ Intracellular H+ H+ Pyr_H->Intracellular H+ Deprotonation Pyr_anion Pyrrolomycin- Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Maintains ATP ATP ATP_Synthase->ATP Produces Extracellular H+ H+ Extracellular H+->Pyr_anion Protonation Intracellular H+->ATP_Synthase Drives DiSC3(5) Experimental Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis A Grow bacterial culture to log phase B Dilute to OD600 of 0.2-0.3 in LB + BSA A->B C Transfer 135 µL to microtiter plate D Measure baseline fluorescence C->D E Add DiSC3(5) to 1 µM D->E F Monitor fluorescence change E->F G Increased fluorescence indicates depolarization F->G H Calibrate with Valinomycin (optional) G->H

References

Unraveling the Structure-Activity Relationship of Pyrrolomycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of Pyrrolomycin analogs and their biological activity is paramount for the development of next-generation therapeutic agents. This guide provides a comprehensive comparison of various Pyrrolomycin analogs, supported by experimental data, to elucidate key structural determinants for their antibacterial, antifungal, and anticancer properties.

Pyrrolomycins are a class of halogenated antibiotics originally isolated from Actinosporangium and Streptomyces species. Their core structure, consisting of a pyrrole moiety linked to a hydroxyphenyl ring, offers a versatile scaffold for chemical modification, leading to a diverse array of analogs with a broad spectrum of biological activities. This guide delves into the structure-activity relationships (SAR) of these analogs, presenting quantitative data in a clear, comparative format and providing insights into their mechanisms of action.

Comparative Analysis of Biological Activity

The biological efficacy of Pyrrolomycin analogs is profoundly influenced by the nature and position of substituents on both the pyrrole and phenyl rings. The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of key analogs against various pathogens and cancer cell lines, providing a quantitative basis for SAR analysis.

Antibacterial Activity of Pyrrolomycin Analogs
AnalogModificationTest OrganismMIC (µg/mL)Reference
Pyrrolomycin C Dichloro-pyrrol, Dichloro-phenylStaphylococcus aureus≤0.002 µM[1]
Pyrrolomycin D Trichloro-pyrrol, Dichloro-phenylStaphylococcus aureus≤0.002 µM[1][2]
S. epidermidis, E. faecalis≤0.002 µM[1]
E. coli ΔtolC25 ng/mL[2]
Pyoluteorin Dichloro-pyrrol, Dihydroxy-phenylStaphylococcus aureus11.39 µM[1]
E. coli22.79 µM[1]
Compound 17d Pyrazole analogMRSA0.0625[3][4]
VISA0.0313[3][4]
Compound 17h Pyrazole analogMRSA-[3][4]
Compound 8c Thiazole-pyrrole analogVancomycin-resistant E. faecalis≤0.125[5]

Key Findings from Antibacterial SAR:

  • Halogenation: The presence of electron-withdrawing halogen atoms, particularly chlorine, on the pyrrole ring is crucial for potent antibacterial activity.[1] Pyrrolomycin D, with an additional chlorine atom compared to Pyrrolomycin C, demonstrates broad and potent activity against Gram-positive bacteria.[1] Replacing chlorine with more electropositive halogens like bromine or iodine generally leads to decreased activity against S. aureus and E. coli.[1]

  • Pyrrole Ring Substitution: The integrity of the pyrrole ring is important. Analogs where the pyrrole is replaced by a substituted pyrazole (e.g., compounds 17d, 17h) have shown potent activity against resistant strains like MRSA and VRE.[3][4] The introduction of a thiazole group has also yielded analogs with significant activity against vancomycin-resistant Enterococcus faecalis.[5]

  • Phenyl Ring Substitution: The substitution pattern on the phenyl ring also modulates activity. The dihydroxy-phenyl group in pyoluteorin results in lower activity compared to the dichlorophenyl moiety of Pyrrolomycins C and D against S. aureus.[1]

Anticancer Activity of Pyrrolomycin Analogs
AnalogModificationCancer Cell LineIC50 (µM)Reference
PM 1 Pentabromo-pyrrol, Bromo-phenylHCT116 (Colon)1.30 ± 0.35[6]
MCF 7 (Breast)1.22 ± 0.69[6]
PM 2 (Methoxy analog of PM 1) Methoxy instead of hydroxylHCT116 (Colon)11.13 ± 3.26[6]
MCF 7 (Breast)17.25 ± 3.2[6]
Nitro-pyrrolomycin 5c Nitro and bromo substitutionHCT116 (Colon)7.64 ± 1.88[6]
MCF 7 (Breast)12.02 ± 2.85[6]
Nitro-pyrrolomycin 5b Nitro and chloro substitutionHCT116 (Colon)18.68 ± 3.81[6]
MCF 7 (Breast)28.75 ± 4.21[6]

Key Findings from Anticancer SAR:

  • Importance of Deprotonable Groups: The presence of the pyrrolic NH and phenolic OH groups is critical for anticancer activity. Masking the phenolic hydroxyl as a methoxy ether (PM 2) significantly reduces cytotoxicity compared to its parent compound (PM 1), highlighting the role of these groups in the mechanism of action.[6]

  • Halogen and Nitro Substitution: The type of halogen influences activity, with bromine (PM 5c) appearing more favorable than chlorine (PM 5b) in the nitro-pyrrolomycin series.[6] The introduction of nitro groups aims to reduce general cytotoxicity while maintaining or enhancing antitumor activity.[6]

Mechanism of Action: A Multi-pronged Attack

The biological activity of Pyrrolomycin analogs stems from their ability to disrupt fundamental cellular processes. Their primary mechanism of action is the dissipation of the proton motive force across cellular membranes.

MechanismOfAction cluster_cytoplasm Cytoplasm ATP_Synthase ATP Synthase ATP_production ATP Production Inhibited ATP_Synthase->ATP_production Leads to Cell_Death Bacterial Cell Death ATP_production->Cell_Death Results in H_in H_in H_in->ATP_Synthase Drives H_out H_out Pyrrolomycin Pyrrolomycin Protonated_Pyr Protonated_Pyr Protonated_Pyr->ATP_production Disrupts Proton Gradient

As illustrated in Figure 1, Pyrrolomycins act as protonophores, shuttling protons across the bacterial cytoplasmic membrane. This dissipates the transmembrane proton gradient, uncoupling oxidative phosphorylation and inhibiting ATP synthesis, which ultimately leads to bacterial cell death.[2][7] This membrane-depolarizing activity is a key contributor to their potent antibacterial effects.[2][7]

Furthermore, some Pyrrolomycin analogs have been shown to inhibit Sortase A (SrtA), a bacterial enzyme crucial for the anchoring of surface proteins involved in virulence and biofilm formation in Gram-positive bacteria.[8]

SortaseA_Inhibition Pyrrolomycin Pyrrolomycin Analog SrtA Sortase A (SrtA) Pyrrolomycin->SrtA Inhibits Cell_Wall Cell Wall Anchoring SrtA->Cell_Wall Catalyzes Surface_Protein Surface Protein Precursor Surface_Protein->SrtA Substrate Biofilm Biofilm Formation Inhibited Cell_Wall->Biofilm Leads to Virulence Virulence Factor Display Inhibited Cell_Wall->Virulence Leads to

By inhibiting SrtA, these analogs can prevent the attachment of bacteria to host cells and the formation of biofilms, which are notoriously resistant to conventional antibiotics. This dual mechanism of action—membrane disruption and enzyme inhibition—makes Pyrrolomycin analogs particularly promising candidates for combating persistent bacterial infections.

Experimental Protocols

The data presented in this guide were generated using standardized and validated methodologies in the field of microbiology and oncology. Below are outlines of the key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the Pyrrolomycin analogs is quantified by determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Start prep_bact Prepare Bacterial Inoculum start->prep_bact prep_comp Prepare Serial Dilutions of Pyrrolomycin Analogs start->prep_comp inoculate Inoculate Microtiter Plate with Bacteria and Analogs prep_bact->inoculate prep_comp->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a defined cell density (typically 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The Pyrrolomycin analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth (turbidity) is observed.

Cell Viability (MTT) Assay

The anticancer activity of the Pyrrolomycin analogs is assessed by the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Pyrrolomycin analogs and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

Conclusion

The structure-activity relationship of Pyrrolomycin analogs is a complex but increasingly well-understood field. Key structural modifications, such as the strategic placement of halogens and other electron-withdrawing groups on the pyrrole ring, and the maintenance of deprotonable groups, are critical for potent biological activity. The dual mechanism of action, involving membrane depolarization and enzyme inhibition, makes these compounds highly attractive for further development as antibacterial and anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers to design and evaluate novel Pyrrolomycin analogs with improved efficacy and selectivity.

References

A Comparative Analysis of Pyrrolomycin E and Pyoluteorin: Activity, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent natural antibiotics: Pyrrolomycin E and Pyoluteorin. We delve into their antimicrobial activities, supported by quantitative experimental data, explore their distinct mechanisms of action through signaling pathway diagrams, and provide comprehensive experimental protocols for the cited bioassays.

Introduction to the Compounds

This compound belongs to the pyrrolomycin family, a group of polyhalogenated pyrrole antibiotics produced by Actinosporangium and Streptomyces species.[1] These compounds are noted for their potent activity, particularly against Gram-positive bacteria.[1] Structurally, they feature a chlorinated pyrrole nucleus connected to a dichlorophenol moiety.[1]

Pyoluteorin is a chlorinated polyketide-peptide hybrid antibiotic synthesized by various Pseudomonas species.[2] It is a key factor in the biocontrol capabilities of these bacteria against plant pathogens and exhibits a broad spectrum of activity against bacteria, fungi, and oomycetes.[2][3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and Pyoluteorin has been evaluated against a range of microbial pathogens. The following tables summarize their Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic potency where a lower value indicates higher efficacy.

Note on this compound Data: Specific MIC values for this compound are not extensively reported in the literature. The data presented here is for Pyrrolomycins C and D, which share a core structure and are reported to have similar activity profiles against Gram-positive bacteria as this compound.[1]

Table 1: Antibacterial Activity (MIC)
OrganismPyrrolomycin C (µM)[1]Pyrrolomycin D (µM)[1]Pyoluteorin (µg/mL)[2]Pyoluteorin (µM)[1]
Gram-Positive Bacteria
Staphylococcus aureus0.61≤0.0694 - 811.39
Enterococcus faecalis--4 - 8-
Gram-Negative Bacteria
Escherichia coli>307.7234.788 - 1622.79
Pseudomonas aeruginosa>307.7269.568 - 16459
Salmonella typhi>307.7234.78--
Klebsiella pneumoniae>307.7234.78--

Conversion note: µg/mL to µM conversion depends on the molecular weight of the compound.

Table 2: Antifungal Activity
OrganismPyrrolomycin D (µM)[1]Pyoluteorin Activity
Cryptococcus neoformans17.39-
Candida albicans278.23-
Aspergillus fumigatus278.23-
Heterobasidion spp.-Remarkable activity at 3.77 mg/L[3]

Mechanism of Action and Signaling Pathways

The modes by which this compound and Pyoluteorin exert their antimicrobial effects are fundamentally different. Pyrrolomycins act directly on the cell membrane, while Pyoluteorin's production is intricately regulated by a complex signaling network within its host bacterium.

This compound: A Potent Protonophore

Pyrrolomycins function as protonophores, which are molecules that shuttle protons across biological membranes.[4][5][6] This action dissipates the proton motive force (PMF) across the bacterial cytoplasmic membrane. The PMF is essential for critical cellular processes, including ATP synthesis and active transport. By disrupting this gradient, pyrrolomycins effectively uncouple oxidative phosphorylation, leading to energy depletion and cell death.[4][5]

Pyrrolomycin_Mechanism Pyrrolomycin disrupts the proton gradient, inhibiting ATP synthesis. cluster_membrane Bacterial Cytoplasmic Membrane cluster_process Membrane_Top Membrane_Bottom Outer Periplasm (High H⁺) H_in H⁺ Inner Cytoplasm (Low H⁺) Pyr_H Pyrrolomycin-H⁺ Pyr_H->Inner Transports H⁺ across membrane Pyr Pyrrolomycin Pyr_H->Pyr Releases H⁺ Pyr->Pyr_H ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_in->Pyr Binds H⁺ H_out H⁺ H_out->ATP_Synthase Proton Flow (Normal) ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action for Pyrrolomycin as a protonophore.

Pyoluteorin: Regulation by the GacS/GacA System

In Pseudomonas species, the production of secondary metabolites like Pyoluteorin is tightly controlled by the GacS/GacA two-component signal transduction system.[7][8] This system responds to unknown environmental signals, possibly related to cell density, activating a cascade that ultimately leads to the expression of the Pyoluteorin biosynthetic (plt) genes.[7][9] The system involves sensor kinase GacS, response regulator GacA, and small regulatory RNAs (like RsmY/RsmZ) that control translational repressor proteins (RsmA/RsmE).[9][10][11] This intricate pathway ensures that the energetically costly production of antibiotics is initiated when most beneficial for the bacterial population.

Pyoluteorin_Regulation GacS/GacA signaling pathway regulating Pyoluteorin production. cluster_cell Pseudomonas Cell Signal Unknown Environmental Signal(s) GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs Regulatory sRNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA_E RsmA/RsmE (Translational Repressors) sRNAs->RsmA_E Sequesters/Inhibits plt_mRNA plt genes mRNA RsmA_E->plt_mRNA Represses Translation (Normal state) Plt_Biosynthesis Pyoluteorin Biosynthesis plt_mRNA->Plt_Biosynthesis Pyoluteorin Pyoluteorin Plt_Biosynthesis->Pyoluteorin

Caption: GacS/GacA signaling pathway for Pyoluteorin biosynthesis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing antimicrobial activity. The broth microdilution method is a standardized and widely used technique for this purpose.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Select several morphologically similar colonies from a fresh (18-24 hour) agar plate culture of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in a suitable sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the test compounds (this compound and Pyoluteorin) in the broth medium directly in the plate. A typical concentration range might be 0.06 to 128 µg/mL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum) on each plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well is typically 100-200 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Inoculate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate Dilution Perform Serial Dilutions of Compounds in 96-well Plate Dilution->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read_Results Read Plate for Visible Growth (Turbidity) Incubate->Read_Results End Determine MIC Value Read_Results->End

Caption: Experimental workflow for the broth microdilution assay.

Conclusion

This compound and Pyoluteorin represent two distinct classes of potent natural antibiotics.

  • This compound (and its close analogs) demonstrates highly potent, targeted activity against Gram-positive bacteria. Its mechanism as a protonophore, which disrupts the fundamental energy-generating processes of the bacterial cell, makes it a compelling scaffold for further development, particularly in an era of growing resistance to traditional antibiotics.

  • Pyoluteorin exhibits a broader spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. Its role as a signaling molecule within a sophisticated regulatory network highlights the complex chemical ecology of its producing organism, Pseudomonas. This broad activity makes it a versatile candidate for various applications, from agricultural biocontrol to potentially new therapeutic agents.

For drug development professionals, the targeted potency of the pyrrolomycin scaffold against Gram-positive pathogens is of significant interest, while the broad-spectrum nature of pyoluteorin warrants investigation for a wider range of infectious diseases. Further research into synthetic analogs of both compounds could lead to improved efficacy, selectivity, and pharmacokinetic properties.

References

Pyrrolomycin E: A Comparative Analysis of its Impact on Bacterial Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyrrolomycin E's effects on bacterial cell wall integrity against established antibiotics, supported by experimental data. Pyrrolomycins are a class of potent, halogenated antibiotics with a primary mechanism of action as protonophores, disrupting the bacterial membrane potential. This disruption leads to a cascade of events that ultimately compromises the structural integrity of the bacterial cell wall.

Mechanism of Action: From Membrane Depolarization to Cell Wall Blebbing

Pyrrolomycins, including this compound, function as protonophores, which are lipid-soluble molecules that transport protons across the bacterial cell membrane. This action dissipates the proton motive force, leading to membrane depolarization and the uncoupling of oxidative phosphorylation. The loss of membrane potential has downstream consequences on cell wall integrity, manifesting as visible "blebbing" of the cell wall, a phenomenon observed through electron microscopy. This suggests that while not directly targeting cell wall synthesis enzymes like beta-lactams or glycopeptides, the physiological stress induced by Pyrrolomycins leads to a loss of the cell's ability to maintain its protective outer layer.

dot

Caption: Mechanism of this compound leading to cell wall damage.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other cell wall-active antibiotics against Staphylococcus aureus, a common Gram-positive pathogen. Lower MIC values indicate higher potency.

AntibioticTarget OrganismMIC (µM)MIC (µg/mL)Citation
This compound Staphylococcus aureus>325.18>113.8[1]
Pyrrolomycin C Staphylococcus aureus0.610.21[1]
Pyrrolomycin D Staphylococcus aureus≤0.069≤0.03[1]
Vancomycin Staphylococcus aureus0.6 - 2.70.87 - 3.9[2]
Penicillin G Staphylococcus aureus (susceptible)≤0.125 µg/mL≤0.125[1]
Penicillin G Staphylococcus aureus (resistant)>0.05 µg/mL>0.05[3]

Note: The activity of Pyrrolomycins can vary significantly between different analogues. While this compound shows weaker activity against the tested S. aureus strain compared to other Pyrrolomycins, Pyrrolomycin D demonstrates exceptional potency, even surpassing vancomycin in some instances.[1][2] Penicillin G's effectiveness is highly dependent on the presence of beta-lactamase in the bacterial strain.[3]

Experimental Protocols for Validation

Visualization of Cell Wall Damage via Scanning Electron Microscopy (SEM)

This protocol is adapted from studies observing the morphological effects of Pyrrolomycins on bacteria.[4]

dot

SEM_Workflow start Bacterial Culture (Logarithmic Phase) treatment Treat with this compound (e.g., 100 ng/ml for 5h) start->treatment fixation Fixation (2.5% Glutaraldehyde) treatment->fixation dehydration Dehydration (Graded Ethanol Series) fixation->dehydration drying Critical Point Drying dehydration->drying coating Sputter Coating (e.g., Gold) drying->coating imaging SEM Imaging coating->imaging

Caption: Workflow for preparing bacterial samples for SEM analysis.

Detailed Steps:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Treatment: Expose the bacterial cells to the desired concentration of this compound for a specified duration (e.g., 5 hours). A control group with the vehicle (e.g., DMSO) should be run in parallel.[5]

  • Fixation: Harvest the cells by centrifugation and fix them with a 2.5% glutaraldehyde solution in a suitable buffer (e.g., cacodylate buffer) for at least 30-60 minutes.

  • Washing: Wash the fixed cells multiple times with the buffer to remove the fixative.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.

  • Coating: Mount the dried samples on stubs and sputter-coat them with a conductive material like gold.

  • Imaging: Visualize the samples using a scanning electron microscope to observe any morphological changes, such as cell wall blebbing.[5]

Assessment of Membrane Potential using DiSC3(5) Fluorescent Dye

This protocol allows for the measurement of bacterial membrane potential and its disruption by agents like this compound.[4]

dot

Membrane_Potential_Assay start Bacterial Suspension (Logarithmic Phase) wash Wash and Resuspend in Buffer start->wash dye_loading Incubate with DiSC3(5) Dye wash->dye_loading equilibration Allow Dye Equilibration dye_loading->equilibration baseline Measure Baseline Fluorescence equilibration->baseline add_pyrrolomycin Add this compound baseline->add_pyrrolomycin measure_fluorescence Monitor Fluorescence Change add_pyrrolomycin->measure_fluorescence Stress_Response_Pathway Pyrrolomycin_E This compound Membrane_Depolarization Membrane Depolarization Pyrrolomycin_E->Membrane_Depolarization Envelope_Stress Envelope Stress Membrane_Depolarization->Envelope_Stress Sensor_Kinase Sensor Kinase Activation (e.g., VraS in S. aureus) Envelope_Stress->Sensor_Kinase Response_Regulator Response Regulator Phosphorylation (e.g., VraR in S. aureus) Sensor_Kinase->Response_Regulator Gene_Expression Upregulation of Cell Wall Repair Genes Response_Regulator->Gene_Expression

References

Safety Operating Guide

Personal protective equipment for handling Pyrrolomycin E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with Pyrrolomycin E, a thorough understanding of its handling, safety protocols, and disposal is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related pyrrolomycin compounds and general chemical safety guidelines provide a strong basis for establishing robust safety procedures. Pyrrolomycins as a class exhibit significant biological activity, including antibacterial and cytotoxic properties, necessitating careful handling to minimize exposure and ensure a safe laboratory environment.[1][2][3]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving with nitrile glovesInner glove tucked under the lab coat cuff, outer glove covering the cuff. Change gloves immediately upon contamination or every two hours.
Body Protection Chemical-resistant lab coatLong-sleeved, knee-length, and fully buttoned to provide maximum coverage.
Eye Protection Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory where this compound is handled.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of aerosols.[4]
Foot Protection Closed-toe shoesMade of a non-porous material to protect against spills.

Operational Plan: Handling and Storage

Safe handling and storage practices are essential to prevent accidental exposure and maintain the integrity of this compound.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh paper or in a sealed container to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate deactivating solution (if known) or a cleaning agent. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and dark place, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Collect in a labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated Gloves and Bench Paper Dispose of in the hazardous waste container immediately after use.
Liquid Waste (solutions containing this compound) Collect in a sealed, labeled, and chemically resistant waste container. Do not pour down the drain.

All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or involves a volatile solvent, evacuate the entire lab and contact the environmental health and safety office. For small spills, if trained and equipped, contain the spill with an absorbent material, clean the area, and dispose of all materials as hazardous waste.

Toxicity of Pyrrolomycins

While specific toxicity data for this compound is limited, studies on related compounds in the pyrrolomycin family indicate potential for cytotoxicity.[1][2] Some pyrrolomycins have been shown to act as protonophores, which can disrupt mitochondrial function.[5][6] The acute toxicity in mice has been reported for Pyrrolomycin C (50 mg/kg) and Pyrrolomycin D (20 mg/kg) via intraperitoneal administration, highlighting the potential potency of this class of compounds.[5]

CompoundReported Activity/Toxicity
Pyrrolomycin C Cytotoxic against HCT-116 and MCF7 cancer cell lines.[1] Acute toxicity (mice, i.p.): 50 mg/kg.[5]
Pyrrolomycin D Potent antistaphylococcal activity.[5] Acute toxicity (mice, i.p.): 20 mg/kg.[5]
Pyrrolomycin F-series Cytotoxic against HCT-116 and MCF7 cancer cell lines.[1]

This information underscores the importance of the stringent safety measures outlined above.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C Proceed to Handling D Prepare Solution C->D E Decontaminate Work Surface D->E Proceed to Cleanup F Dispose of Contaminated Waste E->F G Doff PPE F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.